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Kanamycin monosulphate monohydrate

Cat. No.: B12092837
M. Wt: 600.6 g/mol
InChI Key: VWSPLXPERFFCLK-UHFFFAOYSA-N
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Description

Overview of Kanamycin (B1662678) as an Aminoglycoside Antibiotic

Kanamycin is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus. drugbank.comnih.gov Aminoglycosides are a class of bactericidal antibiotics that are primarily effective against aerobic, Gram-negative bacteria. drugbank.com They exert their antibacterial effect by binding to the bacterial ribosome, specifically the 30S subunit, which is a crucial component of the protein synthesis machinery. patsnap.comduchefa-biochemie.com This binding interferes with the initiation of protein synthesis and causes misreading of the messenger RNA (mRNA), leading to the production of non-functional or toxic proteins. patsnap.comresearchgate.net This disruption of protein synthesis is ultimately lethal to the bacterial cell. patsnap.com

The structure of kanamycin allows it to bind to specific nucleotides of the 16S rRNA within the 30S ribosomal subunit and a single amino acid of the S12 protein. drugbank.com This interaction disrupts the decoding site, which is responsible for the correct pairing of the mRNA codon with the transfer RNA (tRNA) anticodon. drugbank.com

Historical Context of Kanamycin Research

Kanamycin was discovered in 1957 by Hamao Umezawa. wikipedia.org Its introduction into clinical use in 1958 was a significant advancement in the treatment of various bacterial infections, including tuberculosis. nih.gov Early research focused on its spectrum of activity, which includes pathogens like E. coli and species of Proteus, Enterobacter, Klebsiella, Serratia, and Acinetobacter. drugbank.comwikipedia.org

A pivotal area of historical and ongoing research has been the development of bacterial resistance to kanamycin. creative-diagnostics.com The emergence of resistance, primarily through enzymatic modification of the antibiotic, spurred further investigation into the mechanisms of resistance and the development of new derivatives. nih.govcreative-diagnostics.com This led to the synthesis of compounds like amikacin (B45834) and arbekacin, designed to overcome these resistance mechanisms. nih.govnih.gov

Scope and Significance of Current Kanamycin Research

Current research on kanamycin is multifaceted, extending beyond its direct antimicrobial applications. A significant area of investigation is its use as a selection agent in molecular biology. wikipedia.orgcreative-diagnostics.com The kanamycin resistance gene is a widely used selectable marker in genetic transformation experiments with bacteria, yeast, and plant cells. wikipedia.orgcreative-diagnostics.comncert.nic.in Researchers can identify successfully transformed organisms by their ability to grow in the presence of kanamycin. wikipedia.orgcreative-diagnostics.com

Another critical research focus is the ongoing battle against antibiotic resistance. Scientists are actively exploring the molecular basis of kanamycin resistance, including mutations in the 16S rRNA gene and the role of efflux pumps that actively remove the antibiotic from the bacterial cell. creative-diagnostics.comnih.gov Understanding these mechanisms is crucial for developing strategies to combat resistance, such as the design of inhibitors that target the enzymes responsible for modifying kanamycin. creative-diagnostics.com

Furthermore, novel applications of kanamycin are being explored. For instance, research into functionalizing kanamycin onto nanoparticles has shown promise in enhancing its antibacterial activity against resistant strains. wikipedia.org Studies also continue to investigate the broader effects of kanamycin on bacterial physiology, including its potential to damage DNA bases. asm.org

Interactive Data Table: Key Research Findings on Kanamycin
Finding Organism(s) Research Focus Reference(s)
Binds to the 30S ribosomal subunit, inhibiting protein synthesis. Bacteria Mechanism of Action drugbank.compatsnap.com
Resistance often arises from enzymatic modification (acetylation, phosphorylation). Bacteria Resistance Mechanisms nih.govcreative-diagnostics.com
Used as a selectable marker in genetic engineering. E. coli, Yeast, Plants Molecular Biology Tool wikipedia.orgcreative-diagnostics.com
Mutations in the 16S rRNA gene can confer resistance. M. tuberculosis Resistance Mechanisms nih.gov
Kanamycin-functionalized gold nanoparticles show enhanced antibacterial activity. Gram-positive and Gram-negative bacteria Novel Drug Delivery wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40N4O16S B12092837 Kanamycin monosulphate monohydrate

Properties

Molecular Formula

C18H40N4O16S

Molecular Weight

600.6 g/mol

IUPAC Name

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid;hydrate

InChI

InChI=1S/C18H36N4O11.H2O4S.H2O/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4;/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4);1H2

InChI Key

VWSPLXPERFFCLK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.O.OS(=O)(=O)O

Origin of Product

United States

Molecular Mechanisms of Action

Interaction with Bacterial Ribosomal Subunits

Binding to the 30S Ribosomal Subunit

Kanamycin's primary target is the 30S ribosomal subunit, a crucial component of the bacterial ribosome responsible for decoding messenger RNA (mRNA). duchefa-biochemie.compatsnap.comwikipedia.orgnih.govnih.gov This binding is a critical first step in its antibacterial activity. By attaching to the 30S subunit, kanamycin (B1662678) interferes with the proper functioning of the ribosome. patsnap.com This interaction is considered irreversible and is a key factor in the antibiotic's lethal effect on bacteria. ubc.caresearchgate.net

Specific Binding Sites on 16S rRNA and Ribosomal Proteins

The binding of kanamycin to the 30S subunit is not random; it occurs at a specific and highly conserved region known as the decoding A site on the 16S ribosomal RNA (rRNA). nih.govnih.govtiarisbiosciences.com This site plays a pivotal role in ensuring the accuracy of protein synthesis by selecting the correct transfer RNA (tRNA) that matches the mRNA codon. nih.gov

Key nucleotides within helix 44 of the 16S rRNA are directly involved in the interaction with kanamycin. nih.gov Crystal structure analysis has revealed that kanamycin A forms specific contacts with these rRNA nucleotides. researchgate.net Notably, ring I of the kanamycin molecule stacks against the G1491 residue and forms two hydrogen bonds with the A1408 residue (specifically, N6' of kanamycin with N1 of A1408, and O5' of kanamycin with N6 of A1408). nih.govresearchgate.net These interactions are crucial for the stable binding of the antibiotic to the ribosome. nih.gov In addition to the 16S rRNA, kanamycin also interacts with a single amino acid of the ribosomal protein S12. drugbank.com

Table 1: Key Interaction Sites of Kanamycin on the Bacterial Ribosome

Ribosomal Component Specific Binding Site/Residue Type of Interaction Reference
16S rRNA A site (helix 44) Primary binding region nih.govnih.govtiarisbiosciences.com
16S rRNA Nucleotide A1408 Hydrogen bonding nih.govresearchgate.net
16S rRNA Nucleotide G1491 Stacking interaction nih.govresearchgate.net

Consequential Effects on Protein Synthesis and Translational Fidelity

The binding of kanamycin to the ribosomal A site triggers a series of detrimental effects on the process of protein synthesis, leading to a loss of translational fidelity.

Kanamycin can obstruct the very beginning of protein synthesis. patsnap.com By binding to the 30S subunit, it can prevent the proper formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA. researchgate.net This blockage halts the entire process before it can even begin. patsnap.com Some studies suggest that certain antibiotics, including kanamycin, can stall ribosomes at the initial codons of a gene. nih.gov

A hallmark of kanamycin's action is its ability to cause misreading of the mRNA sequence. wikipedia.orgnih.govnih.gov The binding of the antibiotic to the A site distorts its structure, reducing the ribosome's ability to discriminate between correct (cognate) and incorrect (non-cognate) tRNAs. wikipedia.org This leads to the incorporation of wrong amino acids into the growing polypeptide chain, resulting in the production of non-functional or even toxic proteins. wikipedia.orgnih.gov These aberrant proteins can disrupt various cellular functions and contribute to cell death. tiarisbiosciences.com

Polysomes are complexes of multiple ribosomes translating the same mRNA molecule simultaneously. Kanamycin's interference with protein synthesis leads to the breakdown of these polysomes into non-functional monosomes. nih.gov This disruption further cripples the cell's capacity to produce proteins efficiently.

Secondary Cellular Targets and Pleiotropic Effects in Bacteria

Kanamycin has been demonstrated to compromise the integrity of the bacterial cell membrane. ubc.caubc.ca One proposed mechanism for this is an indirect consequence of its primary action on protein synthesis. The production of misfolded membrane proteins, resulting from inaccurate translation, and their subsequent insertion into the lipid bilayer can lead to a loss of membrane integrity and increased permeability. ubc.ca

Direct interactions between kanamycin and the bacterial membrane have also been observed. Molecular dynamics simulations and infrared spectroscopy have shown that kanamycin A can interact with the lipid components of bacterial membranes. nih.gov These interactions, primarily through hydrogen bonds between the hydroxyl and amino groups of kanamycin and the phosphate (B84403) and ester carbonyl groups of the lipids, lead to a disordering of the bacterial membrane. nih.gov This disruption of the membrane structure contributes to the bactericidal effect of the antibiotic. researchgate.net

Summary of Kanamycin's Effects on Bacterial Cell Membrane
EffectProposed MechanismBacterial Strain ExampleReference
Loss of membrane integrityInsertion of misfolded membrane proteinsEscherichia coli ubc.ca
Increased membrane permeabilityDisruption of the lipid bilayer by misfolded proteinsEscherichia coli ubc.ca
Disordering of the membraneDirect interaction with lipid componentsBacterial mimetic membranes nih.gov

In addition to disrupting protein synthesis and membrane integrity, kanamycin has been shown to inhibit the synthesis of nucleic acids. ubc.caresearchgate.net This is considered a secondary effect of the aminoglycoside. ubc.ca Studies have indicated that kanamycin can inhibit both DNA and RNA synthesis in bacteria like Escherichia coli. ubc.ca

The precise mechanisms of this inhibition are still being explored. One study using a derivative of kanamycin, 1-N-eicosanoyl-3''-N-(trifluoroacetyl) kanamycin, found that it could inhibit the replication of SV40 DNA in vitro. nih.gov The study suggested that this inhibition was due to the interaction between the kanamycin derivative and the DNA template, which affected the elongation of the DNA strand. nih.gov Furthermore, caffeine (B1668208) has been shown to potentiate the DNA-damaging effects of kanamycin in Escherichia coli. nih.gov

Research Findings on Kanamycin's Inhibition of Nucleic Acid Synthesis
Nucleic Acid AffectedObservationModel SystemReference
DNA and RNAInhibition of synthesisEscherichia coli DH5α ubc.ca
SV40 DNAInhibition of replication in vitroCell-free system nih.gov
DNAPotentiation of DNA damage by caffeineEscherichia coli nih.gov

Kanamycin Biosynthesis and Production Pathways

Biosynthetic Origin: Streptomyces kanamyceticus

The primary producer of the kanamycin (B1662678) complex is the soil-dwelling bacterium Streptomyces kanamyceticus. wikipedia.orgumassmed.edu This species of actinobacteria possesses the intricate genetic machinery, organized in a biosynthetic gene cluster, necessary to assemble this potent antibiotic. elsevierpure.com The isolation of kanamycins A, B, and C from the fermentation broth of this microorganism first brought this important antibiotic to light. nih.gov

Precursor Synthesis Pathways

The journey to kanamycin begins with fundamental building blocks derived from primary metabolism. The biosynthesis of aminoglycosides like kanamycin involves the conversion of simple precursors, such as glucose, into the more complex moieties that form the final antibiotic structure. ontosight.ai

D-Glucopyranose 6-Phosphate Conversion to 2-Deoxystreptamine (B1221613)

A crucial precursor for kanamycin is the aminocyclitol, 2-deoxystreptamine (2-DOS). ontosight.ainih.gov This core structure is derived from D-glucose 6-phosphate through a series of enzymatic reactions. researchgate.netoup.com The initial and rate-limiting step is the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose (B3429959) (DOI), a reaction catalyzed by the enzyme 2-deoxy-scyllo-inosose synthase (DOIS). oup.comresearchgate.net Following the formation of DOI, a series of reactions involving an aminotransferase and a dehydrogenase lead to the synthesis of 2-deoxystreptamine. researchgate.net This aminocyclitol serves as the central scaffold upon which the sugar units are attached. ontosight.ai

Aminoglycoside Core Synthesis and Glycosylation

The assembly of the kanamycin molecule proceeds with the sequential addition of sugar moieties to the 2-deoxystreptamine core. This process, known as glycosylation, is a critical step in determining the final structure and activity of the antibiotic. ontosight.ai The biosynthesis of kanamycin involves the glycosylation of the 2-deoxystreptamine ring at positions 4 and 6. nih.gov The sugar units themselves are also synthesized from glucose through dedicated pathways.

Enzymatic Modifications and Tailoring Reactions

The final stages of kanamycin biosynthesis involve a series of enzymatic modifications and tailoring reactions that fine-tune the structure of the molecule. These reactions are catalyzed by specific enzymes encoded within the kanamycin biosynthetic gene cluster and are responsible for the diversity observed within the kanamycin family (kanamycins A, B, and C).

Role of Glycosyltransferases

Glycosyltransferases are key enzymes that catalyze the attachment of sugar units to the 2-deoxystreptamine core. nih.gov For instance, the enzyme KanM2, a glycosyltransferase from the kanamycin biosynthetic gene cluster, is involved in this process. nih.gov These enzymes exhibit specificity for both the sugar donor and the acceptor molecule, ensuring the correct assembly of the aminoglycoside. The glycosylation steps are fundamental in creating the characteristic trisaccharide structure of kanamycin. researchgate.net

Role of Dehydrogenases and Aminotransferases

Dehydrogenases and aminotransferases play a crucial role in the modification of the sugar moieties attached to the 2-deoxystreptamine core. For example, the conversion of the 3''-hydroxyl group of a glucose-derived intermediate to an amino group to form the kanosamine (3-amino-3-deoxy-D-glucose) moiety is a critical step. acs.org This transformation is catalyzed by a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent dehydrogenase, KanD2, and a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, KanS2. acs.org Research has shown that these enzymes act after the glucosylation of the pseudodisaccharide intermediate. acs.org

Another significant tailoring step is the conversion of kanamycin B to kanamycin A, which is catalyzed by the sequential action of two enzymes: KanJ, an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK, an NADPH-dependent reductase. nih.govnih.gov This conversion involves the transformation of an amino group at the C2' position in kanamycin B to a hydroxyl group in kanamycin A. nih.gov

Table of Key Enzymes and their Functions in Kanamycin Biosynthesis

EnzymeFunctionReference
2-deoxy-scyllo-inosose synthase (DOIS)Catalyzes the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose. oup.comresearchgate.net
KanM2A glycosyltransferase involved in attaching sugar moieties to the 2-deoxystreptamine core. nih.gov
KanD2An NAD+-dependent dehydrogenase involved in the synthesis of the kanosamine moiety. acs.org
KanS2A PLP-dependent aminotransferase involved in the synthesis of the kanosamine moiety. acs.org
KanJAn α-ketoglutarate-dependent non-heme iron dioxygenase that catalyzes the first step in the conversion of kanamycin B to kanamycin A. nih.govnih.gov
KanKAn NADPH-dependent reductase that catalyzes the second step in the conversion of kanamycin B to kanamycin A. nih.govnih.gov

Branching and Parallel Pathways in Kanamycin Analog Production

The biosynthesis of kanamycin, once believed to be a linear process, is now understood to involve a more complex and elegant system of branching and parallel pathways. nih.govkorea.ac.kr This revised understanding stems from research involving the heterologous expression of the kanamycin biosynthetic genes from Streptomyces kanamyceticus in a non-aminoglycoside-producing host, Streptomyces venezuelae. nih.govresearchgate.net This work has revealed that the production of different kanamycin analogs, such as kanamycin A and kanamycin B, occurs concurrently through distinct yet interconnected routes. nih.gov

A critical juncture in this branched pathway is governed by the substrate promiscuity of the glycosyltransferase KanF (also known as KanM1). nih.govresearchgate.net This enzyme can utilize two different nucleotide diphosphate (B83284) (NDP)-sugar donors, NDP-glucose and NDP-N-acetylglucosamine, attaching them to the 2-deoxystreptamine (2-DOS) core. nih.gov This action creates an early branch point, leading to the formation of two separate streams of intermediates. nih.govresearchgate.net When KanF uses NDP-glucose, the pathway is directed towards 2'-hydroxyparomamine; conversely, the use of NDP-N-acetylglucosamine leads to the formation of paromamine. nih.gov

These two initial pseudodisaccharides then undergo further modifications in their respective parallel pathways. nih.gov A dehydrogenase, KanQ (also known as KanI), and an aminotransferase, KanB (also known as KacL), act sequentially to aminate the C6' position of both 2'-hydroxyparomamine and paromamine, yielding 2'-hydroxyneamine and neamine, respectively. nih.gov

The subsequent glycosylation step, catalyzed by the second glycosyltransferase, KanE (also known as KanM2), further exemplifies the pathway's flexibility. KanE exhibits relaxed substrate specificity and can accept all four pseudodisaccharides—paromamine, neamine, 2'-hydroxyneamine, and 2'-hydroxyparomamine—as glycosyl acceptors. nih.govresearchgate.net This promiscuity results in the production of a variety of kanamycin-related compounds through these independent pathways. nih.gov

Interestingly, there is also evidence suggesting a direct conversion of kanamycin B to kanamycin A, catalyzed by the sequential action of an α-ketoglutarate-dependent dioxygenase, KanJ, and an NADH-dependent reductase, KanK. researchgate.netnih.gov However, another study challenges the parallel pathway model, suggesting that the disruption of kanN (a 2'-N-acetylparomamine deacetylase), which should only affect the kanamycin B branch, halts the production of both kanamycin A and B. nih.govnih.gov This same study demonstrated that disrupting kanJ leads to the accumulation of kanamycin B, supporting the hypothesis that kanamycin A is derived from kanamycin B in S. kanamyceticus. nih.govnih.gov

The discovery of these parallel and branching pathways has significant implications for the fermentative production of specific kanamycin analogs. h1.co By exchanging the native KanF with homologous glycosyltransferases, it is possible to alter the metabolic flux, thereby changing the ratio of kanamycin B to kanamycin A produced. h1.co Furthermore, the integration of enzymes from other aminoglycoside biosynthetic pathways has been shown to enable the in vivo production of both existing semi-synthetic kanamycin derivatives and novel, potentially more potent, analogs. nih.govh1.co

Table 1: Key Enzymes in the Branching and Parallel Pathways of Kanamycin Biosynthesis

GeneEnzyme NameFunction in Pathway
kanF (kanM1)GlycosyltransferaseCatalyzes the initial glycosylation of 2-deoxystreptamine, creating a branch point by utilizing either NDP-glucose or NDP-N-acetylglucosamine. nih.govresearchgate.net
kanQ (kanI)DehydrogenaseInvolved in the amination of the C6' position of pseudodisaccharides. nih.gov
kanB (kacL)AminotransferaseWorks in conjunction with KanQ to complete the C6' amination of pseudodisaccharides. nih.gov
kanE (kanM2)GlycosyltransferaseExhibits broad substrate specificity, catalyzing the second glycosylation step with various pseudodisaccharide acceptors. nih.govresearchgate.net
kanJα-ketoglutarate-dependent dioxygenaseIn one proposed pathway, works with KanK to convert kanamycin B to kanamycin A. researchgate.netnih.gov
kanKNADH-dependent reductaseIn one proposed pathway, works with KanJ to convert kanamycin B to kanamycin A. researchgate.netnih.gov
kanN2'-N-acetylparomamine deacetylaseInvolved in the biosynthesis of kanamycin B. nih.govnih.gov

Genetic Organization of Biosynthetic Gene Clusters

The production of kanamycin in Streptomyces kanamyceticus is directed by a dedicated biosynthetic gene cluster. nih.govpnas.org Sequencing efforts have revealed that this cluster spans a significant region of the bacterial chromosome, with one study identifying a 47-kilobase (kb) region containing 40 putative open reading frames (ORFs). nih.govresearchgate.net These genes encode all the necessary machinery for kanamycin biosynthesis, including the biosynthetic enzymes themselves, as well as regulatory proteins and proteins responsible for resistance and transport. nih.gov

The genes within the cluster are generally well-oriented in the same direction and are often flanked by resistance genes, such as kanM and kmr. researchgate.net A comparative analysis with the gene clusters for other aminoglycosides like gentamicin (B1671437), tobramycin (B1681333), and butirosin (B1197908) has shown similar biosynthetic routes, providing a framework for understanding the functions of the various genes. nih.gov

A notable feature of industrial kanamycin production strains is the amplification of the entire biosynthetic gene cluster. pnas.orgnih.gov In one high-producing mutant strain, a large 145-kb amplifiable unit of DNA (AUD) containing the complete kanamycin gene cluster was found to be repeated multiple times, in some cases exceeding 36 copies. nih.gov This gene dosage effect is directly correlated with the level of kanamycin production, suggesting that the amplification is a result of selective pressure for increased antibiotic resistance and yield during the strain improvement process. nih.gov

The functions of several key genes within the cluster have been experimentally determined. For instance, kanA encodes a 2-deoxy-scyllo-inosose synthase, a crucial enzyme in the early steps of the biosynthesis of the 2-deoxystreptamine core. nih.govresearchgate.net The gene kanM encodes a kanamycin acetyltransferase, which confers resistance to the antibiotic by modifying it. nih.gov

The organization of the gene cluster is a critical factor in the coordinated expression of the biosynthetic pathway. The clustering of these genes facilitates their regulation and ensures that all necessary components are produced in a concerted manner for the efficient synthesis of the final antibiotic product. The study of the kanamycin gene cluster not only provides insights into its own biosynthesis but also offers a model for understanding and engineering the production of other valuable secondary metabolites in Streptomyces.

Table 2: Selected Genes in the Kanamycin Biosynthetic Gene Cluster and Their Functions

GenePutative or Confirmed FunctionReference(s)
kanA2-deoxy-scyllo-inosose synthase nih.govresearchgate.net
kanBAminotransferase nih.gov
kanCBiosynthetic enzyme secondarymetabolites.org
kanDBiosynthetic enzyme secondarymetabolites.org
kanEGlycosyltransferase nih.govresearchgate.net
kanFGlycosyltransferase nih.govresearchgate.net
kanGBiosynthetic enzyme secondarymetabolites.org
kanIDehydrogenase nih.gov
kanJα-ketoglutarate-dependent dioxygenase researchgate.netnih.gov
kanKNADH-dependent reductase researchgate.netnih.gov
kanLBiosynthetic enzyme secondarymetabolites.org
kanMKanamycin acetyltransferase (resistance) nih.gov
kanN2'-N-acetylparomamine deacetylase nih.govnih.gov
kanOBiosynthetic enzyme secondarymetabolites.org
kanPBiosynthetic enzyme secondarymetabolites.org
kanQDehydrogenase nih.govsecondarymetabolites.org
kanRRegulatory protein secondarymetabolites.org
kanSTransport-related protein secondarymetabolites.org
kanTTransport-related protein secondarymetabolites.org
kmrResistance gene researchgate.net

Mechanisms of Antimicrobial Resistance

Enzymatic Modification of Kanamycin (B1662678)

The most prevalent mechanism of resistance to kanamycin involves the enzymatic modification of the antibiotic by a diverse group of enzymes known as aminoglycoside-modifying enzymes (AMEs). nih.gov These enzymes catalyze the covalent attachment of chemical groups to specific sites on the kanamycin molecule, which diminishes its affinity for the ribosomal target. asm.orgasm.org AMEs are broadly classified into three main families based on the type of chemical modification they perform. nih.gov

Aminoglycoside acetyltransferases (AACs) are a major family of AMEs that confer resistance to kanamycin by catalyzing the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to one of the amino groups on the kanamycin molecule. asm.orgasm.org This acetylation reaction neutralizes the positive charge of the amino group, which is crucial for the antibiotic's interaction with the negatively charged ribosomal RNA (rRNA), thus preventing it from binding to the ribosome.

The AAC(6') subfamily of enzymes is particularly significant in conferring resistance to kanamycin. asm.org These enzymes specifically acetylate the 6'-amino group of the aminoglycoside. asm.org For instance, AAC(6')-I is associated with resistance to a broad range of aminoglycosides, including kanamycin. asm.org The structure of AAC(6')-Im in a complex with kanamycin A reveals that the antibiotic binds in a shallow, positively charged pocket, positioning the 6'-amino group for efficient nucleophilic attack on the acetyl-CoA cofactor. nih.gov There are over 50 identified enzymes in the AAC(6') subclass found in both Gram-negative and Gram-positive bacteria. frontiersin.org

The catalytic efficiency of different AAC enzymes can vary, leading to different levels of resistance. For example, the AAC(6')-Im acetyltransferase has been shown to confer higher minimum inhibitory concentrations (MICs) to 4,6-disubstituted aminoglycosides like kanamycin compared to the AAC(6')-Ie enzyme. nih.gov A novel aminoglycoside N-acetyltransferase, AAC(6')-Va, has been identified in a clinical isolate of Aeromonas hydrophila, which confers resistance to several aminoglycosides. frontiersin.org

Aminoglycoside phosphotransferases (APHs), also known as kanamycin kinases, represent another critical family of AMEs that inactivate kanamycin. psu.eduumassmed.eduwikipedia.org These enzymes catalyze the ATP-dependent phosphorylation of specific hydroxyl groups on the kanamycin molecule. psu.eduwikipedia.org The addition of a bulky, negatively charged phosphate (B84403) group sterically hinders the binding of the modified kanamycin to its ribosomal target and introduces unfavorable electrostatic interactions. wikipedia.org

The APH(3') enzymes are a prominent subgroup that phosphorylates the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides like kanamycin A. psu.eduwikipedia.org The emergence of bacteria producing APH(3') enzymes has significantly limited the clinical utility of kanamycin and neomycin. psu.edu The APH(2") family of enzymes modifies the 2"-hydroxyl group and is a significant cause of resistance in clinical isolates of enterococci and staphylococci. nih.gov APH(2")-IVa, for instance, can phosphorylate a range of 4,6-disubstituted aminoglycosides, including kanamycin A, and operates through a Bi-Bi sequential mechanism where ATP and the aminoglycoside can bind in a random order. nih.gov

The kinetic mechanisms of these enzymes have been studied in detail. For example, the enterococcal kanamycin kinase APH(3')-IIIa is understood to follow a Theorell-Chance mechanism. nih.gov The three-dimensional structure of APH(3')-IIIa complexed with ADP has provided significant insights into the catalytic mechanism of this class of resistance enzymes. umassmed.edu

Aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, constitute the third major family of AMEs responsible for kanamycin resistance. nih.govasm.org These enzymes catalyze the transfer of a nucleoside monophosphate, typically adenosine (B11128) monophosphate (AMP) from an ATP donor, to a hydroxyl group on the kanamycin molecule. asm.orgnih.gov This modification, similar to phosphorylation, adds a large chemical group that prevents the antibiotic from effectively binding to the ribosome. asm.org

The ANT(2") enzymes are clinically significant and confer resistance to 4,6-disubstituted aminoglycosides, including kanamycin, gentamicin (B1671437), and tobramycin (B1681333). asm.orgnih.gov ANT(2")-Ia, a prevalent enzyme in Gram-negative pathogens, catalyzes the magnesium-dependent transfer of AMP to the 2"-hydroxyl group of the antibiotic. asm.org Structural and mechanistic studies of ANT(2")-Ia have revealed a two-domain structure with an active site architecture that is conserved among other antibiotic nucleotidyltransferases. asm.org Another clinically relevant member is ANT(4'), which targets a range of aminoglycosides including kanamycin A, B, and C. nih.gov

The table below summarizes the enzymatic modification mechanisms of kanamycin resistance:

Enzyme FamilySubfamily ExampleSite of Modification on KanamycinMechanism of Action
Aminoglycoside Acetyltransferases (AACs) AAC(6')6'-amino groupAcetylation via acetyl-CoA, neutralizing charge and preventing ribosomal binding. asm.orgasm.org
Aminoglycoside Phosphotransferases (APHs) APH(3')3'-hydroxyl groupPhosphorylation via ATP, causing steric hindrance and electrostatic repulsion. psu.eduwikipedia.org
APH(2")2"-hydroxyl groupPhosphorylation of the 2"-hydroxyl, leading to resistance. nih.gov
Aminoglycoside Nucleotidyltransferases (ANTs) ANT(2")2"-hydroxyl groupAdenylylation via ATP, adding a bulky AMP group that blocks ribosomal binding. asm.orgnih.gov
ANT(4')4'-hydroxyl groupAdenylylation of the 4'-hydroxyl, inactivating the antibiotic. nih.gov

Alterations in Ribosomal Target Sites

While enzymatic modification is the most common form of high-level resistance, bacteria can also develop resistance to kanamycin by altering the antibiotic's primary target, the bacterial ribosome. nih.gov Aminoglycosides, including kanamycin, exert their antibacterial effect by binding to the A-site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis. nih.govnih.gov Mutations in the genes encoding the components of this binding site can reduce the affinity of kanamycin for its target, thereby conferring resistance.

Mutations within the gene that codes for the 16S rRNA can directly impact the binding of kanamycin. The A-site of the 16S rRNA is the specific location where aminoglycosides bind. Alterations in the nucleotide sequence at this site can disrupt the precise molecular interactions required for high-affinity binding of the kanamycin molecule. This leads to a decrease in the antibiotic's inhibitory effect on protein synthesis. While this mechanism is a known pathway for aminoglycoside resistance, it is considered to be less common than enzymatic modification. nih.gov

In addition to the 16S rRNA, proteins that are part of the 30S ribosomal subunit can also play a role in the binding of kanamycin. Mutations in the genes that encode these ribosomal proteins can lead to conformational changes in the ribosome structure. These structural alterations can indirectly affect the A-site, reducing the binding affinity of kanamycin and resulting in resistance. Similar to mutations in the 16S rRNA, resistance arising from changes in ribosomal proteins is a less frequently observed mechanism compared to the widespread prevalence of aminoglycoside-modifying enzymes. nih.gov

The table below summarizes the ribosomal target site alteration mechanisms:

Resistance MechanismComponent AffectedConsequence
Mutations in 16S rRNA A-site of 16S rRNAAltered nucleotide sequence reduces binding affinity of kanamycin. nih.gov
Mutations in Ribosomal Proteins 30S ribosomal subunit proteinsConformational changes in the ribosome structure indirectly affect the A-site, decreasing kanamycin binding. nih.gov

Methylation by 16S rRNA Methyltransferases

A significant mechanism of high-level resistance to kanamycin and other aminoglycosides involves the enzymatic modification of the bacterial ribosome, the target of these antibiotics. This modification is carried out by a class of enzymes known as 16S rRNA methyltransferases. nih.govresearchgate.net These enzymes add a methyl group to specific nucleotides within the 16S rRNA component of the 30S ribosomal subunit. researchgate.net This methylation event prevents the binding of kanamycin to its target site, rendering the antibiotic ineffective. nih.govcreative-diagnostics.com

The most clinically important 16S rRNA methyltransferases confer resistance by methylating either the G1405 or A1408 nucleotide in the A-site of the 16S rRNA. nih.govresearchgate.net The methylation of G1405 is carried out by enzymes belonging to the Arm (aminoglycoside resistance methyltransferase) and Kgm (kanamycin-gentamicin resistance methyltransferase) families. researchgate.netoup.com For instance, the ArmA enzyme, which has spread globally, methylates the N7 position of guanine (B1146940) 1405 (m7G1405), leading to high-level resistance to 4,6-disubstituted 2-deoxystreptamines, a group that includes kanamycin. nih.gov Similarly, the Kam (kanamycin apramycin (B1230331) resistance methyltransferase) and Pam (paromomycin resistance methyltransferase) families of enzymes target the A1408 nucleotide. researchgate.net

The presence of these methyltransferases can result in a significant increase in the minimum inhibitory concentrations (MICs) of aminoglycosides like kanamycin, often exceeding 1000 μg/ml. oup.com This high-level resistance poses a considerable challenge in clinical settings. nih.gov The genes encoding these enzymes are often located on mobile genetic elements, which facilitates their spread among different bacterial species. nih.gov

Methyltransferase FamilyTarget NucleotideExample EnzymesEffect on Kanamycin
Arm/KgmG1405ArmA, RmtA-H, Sgm, GrmAHigh-level resistance
Kam/PamA1408KamB, NpmAResistance

Efflux Pump Systems

Bacterial efflux pumps are membrane-bound protein complexes that actively transport a wide range of substrates, including antibiotics like kanamycin, out of the cell. creative-diagnostics.comasm.org This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and exerting its antibacterial effect. asm.orgcreative-diagnostics.com Two major superfamilies of efflux pumps are particularly relevant to kanamycin resistance: the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family. creative-diagnostics.comnih.gov

Major Facilitator Superfamily (MFS) Efflux Pumps

MFS transporters are a large and diverse group of secondary active transporters that utilize the proton motive force to extrude substrates. nih.govmcmaster.ca In the context of kanamycin resistance, specific MFS pumps can recognize and export the antibiotic. creative-diagnostics.com These pumps are integral membrane proteins that undergo conformational changes to move the antibiotic across the cell membrane. nih.gov The genes encoding these pumps can be located on either the bacterial chromosome or on mobile genetic elements like plasmids. asm.org Overexpression of MFS pump genes can lead to clinically significant levels of antibiotic resistance. asm.org For example, the MfsA efflux pump in Stenotrophomonas maltophilia has been shown to contribute to resistance against multiple antibiotics, including aminoglycosides. oup.com

Resistance-Nodulation-Division (RND) Family Efflux Pumps

The RND family of efflux pumps is primarily found in Gram-negative bacteria and is known for its ability to confer resistance to a broad spectrum of antimicrobial agents. nih.govnih.gov These pumps are typically part of a tripartite system that spans both the inner and outer membranes of the bacterial cell. nih.gov The RND transporter in the inner membrane, the periplasmic accessory protein, and the outer membrane factor work together to expel antibiotics directly from the cytoplasm or the periplasm to the outside of the cell. nih.gov The AcrAB-TolC system in Escherichia coli is a well-characterized example of an RND efflux pump that can contribute to aminoglycoside resistance. nih.gov The expression of RND pump genes can be upregulated in response to the presence of antibiotics, leading to increased resistance. asm.org

Genetic Basis and Dissemination of Resistance

The spread of kanamycin resistance is largely driven by the horizontal transfer of resistance genes between bacteria. creative-diagnostics.com This transfer is facilitated by mobile genetic elements, which can move within and between bacterial genomes, leading to the rapid dissemination of resistance determinants. creative-diagnostics.comyoutube.com

Plasmid-Mediated Resistance

Plasmids are extrachromosomal, self-replicating DNA molecules that are a primary vehicle for the spread of antibiotic resistance genes. addgene.orgwikipedia.org Genes encoding kanamycin-modifying enzymes, such as aminoglycoside phosphotransferases, and 16S rRNA methyltransferases are frequently located on plasmids. creative-diagnostics.comaddgene.org These resistance plasmids can be transferred from one bacterium to another through a process called conjugation, where a physical connection is formed between the donor and recipient cells. wikipedia.org The presence of multiple resistance genes on a single plasmid can lead to multidrug resistance, a significant challenge in treating bacterial infections. wikipedia.orgnih.gov

Transposons and Integrons in Horizontal Gene Transfer

Transposons, also known as "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. youtube.com They often carry antibiotic resistance genes, including those conferring resistance to kanamycin. youtube.com By inserting themselves into plasmids or the bacterial chromosome, transposons can facilitate the mobilization and spread of these resistance determinants. cdnsciencepub.com

Integrons are genetic elements that can capture and express gene cassettes, which are small mobile elements that often contain antibiotic resistance genes. nih.gov A key feature of an integron is the presence of an integrase gene (intI), which allows the integron to integrate and excise gene cassettes. nih.gov Class 1 integrons are particularly important in the dissemination of antibiotic resistance in clinical settings and are frequently found on plasmids and transposons. nih.gov The ability of integrons to accumulate multiple gene cassettes makes them a powerful mechanism for the evolution of multidrug resistance. nih.gov

Chromosomal Mutations

Chromosomal mutations are a significant mechanism through which bacteria develop resistance to kanamycin. creative-diagnostics.com These mutations typically occur in the bacterial chromosome and alter the target site of the antibiotic, primarily the ribosome, or affect other cellular processes that contribute to the drug's efficacy.

One of the most well-documented mechanisms of resistance involves mutations within the 16S rRNA gene (rrs), which is a component of the 30S ribosomal subunit, the primary target of kanamycin. creative-diagnostics.comwikipedia.org Kanamycin functions by binding to the 30S subunit, leading to the inhibition of protein synthesis. creative-diagnostics.comyoutube.com Mutations in the rrs gene can alter the structure of the ribosome, reducing the binding affinity of kanamycin and rendering the antibiotic ineffective. creative-diagnostics.comcreative-diagnostics.com

Specific point mutations in the rrs gene have been identified in various kanamycin-resistant bacterial strains, including Mycobacterium tuberculosis. For instance, substitutions at positions 1400, 1401, and 1483 are frequently observed in resistant clinical isolates. nih.gov The A-to-G substitution at position 1400 is the most common mutation found in kanamycin-resistant M. tuberculosis. nih.gov Another mutation, a C-to-T change at position 1401, has also been identified, albeit less frequently. nih.gov In some cases, double mutations have been observed, such as a C-to-A change at position 1401 combined with a G-to-T change at position 1483. nih.gov In Borrelia burgdorferi, a mutation at position A1402G (homologous to E. coli A1408) has been shown to confer high-level resistance to kanamycin. nih.gov

The following table summarizes key chromosomal mutations associated with kanamycin resistance:

Table 1: Chromosomal Mutations Conferring Kanamycin Resistance
Gene Mutation Organism Consequence
rrs (16S rRNA) A1400G Mycobacterium tuberculosis High-level kanamycin resistance. nih.govasm.org
rrs (16S rRNA) C1401T Mycobacterium tuberculosis Kanamycin resistance. nih.govasm.org
rrs (16S rRNA) A1402G Borrelia burgdorferi High-level kanamycin and gentamicin resistance. nih.gov
rrs (16S rRNA) G1483T Mycobacterium tuberculosis Part of a double mutation contributing to resistance. nih.gov

In addition to mutations in the ribosomal RNA, mutations in genes encoding ribosomal proteins can also lead to resistance. For example, mutations in the rpsL gene, which codes for the S12 ribosomal protein, have been found in streptomycin-resistant mutants, and cross-resistance with other aminoglycosides can occur. nih.gov

Furthermore, transposon mutagenesis has been used to identify other chromosomal regions that may be involved in antibiotic tolerance. oup.com For instance, a study on E. coli identified an intergenic region between the aldB and yiaW genes that, when disrupted, led to increased sensitivity to kanamycin, suggesting its role in the bacterium's tolerance to the antibiotic. oup.com

Strategies to Counteract Kanamycin Resistance

The rise of kanamycin-resistant bacterial strains necessitates the development of strategies to overcome this challenge and preserve the efficacy of this important antibiotic. creative-diagnostics.com Research efforts are focused on several promising avenues, including the development of molecules that inhibit resistance mechanisms and the creation of new aminoglycoside antibiotics that can evade these mechanisms. creative-diagnostics.comnih.gov

Development of Enzyme Inhibitors

A primary mechanism of kanamycin resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside acetyltransferases and phosphotransferases. creative-diagnostics.comcreative-diagnostics.com These enzymes are often encoded by genes located on mobile genetic elements like plasmids, facilitating their spread among bacterial populations. creative-diagnostics.com A key strategy to combat this form of resistance is the development of enzyme inhibitors that can be co-administered with kanamycin to restore its antibacterial activity. creative-diagnostics.com

Scientists are investigating small molecules that can block the active sites of these resistance enzymes. creative-diagnostics.com For example, based on the structural similarity between aminoglycoside kinases and eukaryotic protein kinases, researchers have explored the use of known protein kinase inhibitors as potential inhibitors of AMEs. nih.gov Studies have shown that certain isoquinolinesulfonamide (B3044496) compounds can act as competitive inhibitors of aminoglycoside kinases in the micromolar range with respect to ATP, providing a basis for the design of more potent and specific inhibitors. nih.gov The goal is to develop compounds that can effectively neutralize the resistance enzymes, allowing kanamycin to reach its ribosomal target and exert its antibacterial effect. creative-diagnostics.com

Novel Aminoglycoside Derivatives

Another major strategy to overcome kanamycin resistance is the development of novel aminoglycoside derivatives, often referred to as neoglycosides. nih.gov This approach involves modifying the structure of existing aminoglycosides, like kanamycin, to create new molecules that are not recognized or are poor substrates for AMEs, or that can bind effectively to mutated ribosomes. nih.govnih.gov

Several semi-synthetic aminoglycosides have been successfully developed and introduced into clinical practice to combat resistant bacteria. nih.govnih.gov A notable example is amikacin (B45834), which is a derivative of kanamycin A. nih.gov The addition of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-deoxystreptamine (B1221613) ring of kanamycin protects it from modification by several AMEs, including AAC(1) and APH(3')-Ia. nih.gov

Other derivatives have been created by modifying or removing the hydroxyl or amino groups that are the targets of AMEs. nih.gov For instance, tobramycin (3'-deoxy-kanamycin B) and dibekacin (B1670413) (3',4'-dideoxy-kanamycin B) were designed based on the knowledge that the 3'-hydroxyl group is a target for phosphorylation by APH(3'). nih.gov These modifications resulted in compounds with activity against strains expressing this enzyme. nih.gov

The following table highlights some novel aminoglycoside derivatives developed to overcome kanamycin resistance mechanisms:

Table 2: Examples of Novel Aminoglycoside Derivatives
Derivative Parent Compound Modification Activity against Resistant Strains
Amikacin Kanamycin A Addition of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position. nih.gov Effective against strains expressing AAC(1), APH(3')-Ia, and ANT(2'). nih.gov
Tobramycin Kanamycin B Deoxygenation at the 3' position. nih.gov Active against strains expressing APH(3'). nih.gov
Dibekacin Kanamycin B Deoxygenation at the 3' and 4' positions. nih.gov Effective against Staphylococcus and Pseudomonas expressing APH(3'). nih.gov
6',3"-di-N-methyl-kanamycin B Kanamycin B Methylation of the N-6' and N-3" positions. nih.gov Displayed activity against some resistant strains, but with weaker bactericidal activity than the parent compound. nih.gov

More recent research has explored creating hybrid molecules that combine an aminoglycoside with another antibacterial agent, such as a fluoroquinolone, to create a compound with a dual mechanism of action. nih.gov These innovative approaches hold promise for developing new therapies to treat infections caused by kanamycin-resistant bacteria. creative-diagnostics.com

Structure Activity Relationships Sar and Derivative Synthesis

Elucidation of Essential Structural Moieties for Antibacterial Activity

The 2-deoxystreptamine (B1221613) (2-DOS) ring, also known as Ring II, is a central and indispensable component of kanamycin (B1662678) and other aminoglycoside antibiotics. nih.govresearchgate.net This aminocyclitol moiety serves as the scaffold upon which the other sugar rings are attached and plays a direct role in the interaction with the bacterial ribosome. nih.govnih.gov The neamine core, which consists of the 2-deoxystreptamine ring linked to a glucosaminopyranose (Ring I), is fundamental for the specific binding to the ribosomal decoding A site. nih.gov The amino groups on the 2-deoxystreptamine ring are critical for this interaction. For instance, the substitution of the 1-amino group with 4-amino-2-hydroxybutyric acid, as seen in amikacin (B45834), does not significantly diminish biological activity, suggesting that this position can be modified to enhance properties without losing the core antibacterial function. asm.orgnih.gov The antimicrobial effect of aminoglycosides is closely linked to the presence of this unique aminocyclitol moiety. nih.gov

The glucopyranosyl moiety, or Ring I, of kanamycin possesses amino and hydroxyl groups that are vital for its antibacterial potency. The number and placement of these functional groups differentiate various members of the kanamycin family, such as kanamycin A and kanamycin B, and influence their interaction with the ribosomal target. nih.govnih.govasm.org

The substitution of the 6'-amino group with a hydroxyl group has a profound negative impact on the drug's activity, significantly decreasing its efficacy. nih.gov This highlights the critical role of the 6'-amino group in the antibacterial action of kanamycin.

Rational Design and Synthesis of Kanamycin Analogues

Building on the understanding of SAR, researchers have rationally designed and synthesized numerous kanamycin analogues. These efforts aim to create new derivatives with altered and, ideally, improved biological activities, including the ability to overcome bacterial resistance mechanisms.

Strategic chemical modifications of the kanamycin scaffold have led to analogues with a range of biological activities. One successful approach has been the modification of the 6''-hydroxyl group of kanamycin A. Introducing aminoalkylamino and guanidinoalkylamino groups at this position has been explored to enhance antibacterial properties. researchgate.net For example, the introduction of a guanidine residue at the 6"-position resulted in a compound with improved activity against S. aureus. mdpi.comnih.gov Conversely, acylation at this position led to a complete loss of antibacterial activity. mdpi.comnih.gov

Another area of focus has been the 2'-position. A series of 2'-modified kanamycin A derivatives have been designed and synthesized. nih.gov Bioassays of these compounds have provided valuable structure-activity relationship information, demonstrating that this position is a viable site for modification to alter the antibacterial spectrum. nih.gov Interestingly, the attachment of hydrophobic groups to kanamycin can create amphiphilic derivatives with antifungal properties, a significant shift from the parent molecule's antibacterial activity. researchgate.net

Antibacterial Activity of Kanamycin A and its 6"-Modified Derivatives
CompoundModification at 6"-positionActivity against S. aureusGeneral Antibacterial Activity
Kanamycin A-OH (unmodified)BaselineBroad-spectrum
Guanidino-derivativeGuanidino groupImprovedActive
Acylated derivativeAcyl groupInactiveLost
Diamino-substituent derivativeSmall diamino-substituentsNot significantly alteredNot significantly altered

A primary goal in the synthesis of new kanamycin analogues is to overcome the growing problem of bacterial resistance. creative-diagnostics.com Resistance often arises from the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.gov Rational drug design aims to create molecules that are poor substrates for these enzymes or that can bypass the resistance mechanisms altogether.

Modifications at the 6''-position of kanamycin A have yielded derivatives that are less affected by resistance mechanisms associated with mutations in the elongation factor G. mdpi.comnih.gov The introduction of protonatable groups at this position is considered a promising strategy for developing new antibacterial agents with reduced susceptibility to resistance. researchgate.netmdpi.com

Similarly, modifications at the 3''-amino group of kanamycin A have been shown to be key in designing new aminoglycoside antibiotics. Derivatives with this modification maintain their activity against strains expressing aminoglycoside acetyl-transferases and nucleotidyl-transferases, two of the most common types of modifying enzymes found in resistant bacteria. researchgate.net The synthesis of 2'-modified kanamycin A derivatives has also resulted in compounds with enhanced activity against some resistant strains, including methicillin-resistant S. aureus (MRSA). nih.gov

Impact of Kanamycin A Modifications on Overcoming Resistance
Modification SiteType of ModificationEffect on Resistance
6"-positionIntroduction of protonatable groups (e.g., guanidino)Less influenced by resistance due to elongation factor G mutations.
3"-amino groupChemical modificationMaintains activity against acetyl-transferase and nucleotidyl-transferase expressing strains.
2'-positionVarious substitutionsSome analogues show enhanced activity against resistant strains like MRSA.

Environmental Fate and Degradation

Occurrence and Persistence in Environmental Compartments

Due to its high water solubility and stability, kanamycin (B1662678) can persist in the environment after being introduced through various channels, primarily from wastewater and agricultural runoff. mdpi.com

Kanamycin residues are frequently detected in pharmaceutical manufacturing wastewater and in agricultural soils that have been treated with contaminated water or manure. acs.orgnih.gov Studies have shown that wastewater irrigation significantly increases the concentration of antibiotics, including aminoglycosides, in soils compared to non-irrigated soils. nih.gov The cessation of wastewater irrigation does not always lead to a significant reduction in antibiotic concentrations, suggesting long-term persistence in the soil matrix. nih.gov

The persistence of kanamycin in soil is influenced by the soil's specific properties. researchgate.net It has been observed to be moderately persistent, with degradation rates being higher in soils with greater organic matter content and water retention capacity. researchgate.net This is likely because higher organic content can promote the activity of microorganisms capable of degrading the antibiotic. researchgate.net

Table 1: Factors Influencing Kanamycin Persistence in Agricultural Soils

FactorInfluence on PersistenceResearch FindingCitation
Wastewater Irrigation Increases concentrationAntibiotic levels are significantly greater in soils irrigated with wastewater. nih.gov
Organic Matter Decreases persistenceSoils with higher organic carbon and matter content show greater kanamycin degradation. researchgate.net
Temperature Decreases persistenceDegradation rates are generally greater at higher temperatures (e.g., 23.0°C and 31.2°C) compared to lower temperatures (e.g., 1.8°C). researchgate.net

Degradation Mechanisms

The degradation of kanamycin in the environment can occur through several chemical and biological pathways, including hydrolysis, oxidation, and biodegradation.

Hydrolysis is a key mechanism in the degradation of kanamycin, particularly at elevated temperatures. researchgate.netnih.gov While many antibiotics are easily hydrolyzed, aminoglycosides like kanamycin are more stable and hard to hydrolyze at temperatures below 100°C. researchgate.netnih.gov However, under hydrothermal conditions (subcritical temperatures), the degradation rate increases significantly. nih.gov Research has shown that hydrolysis plays the primary role in this process, accounting for 75-98% of the degradation. researchgate.netnih.gov The process involves the breaking of chemical bonds through the addition of water, which can be enhanced by high temperatures and alkaline conditions. researchgate.net Kanamycin can be almost completely hydrolyzed by increasing the temperature to 180°C. researchgate.net

Table 2: Effect of Temperature on Hydrothermal Degradation Half-life of Kanamycin

Temperature (°C)Degradation Half-life (t₁/₂)Fold Shortening of Half-life (from 100°C)Citation
100-- nih.gov
180Shortened significantly87.17-fold nih.gov

Biodegradation is a significant natural process for breaking down antibiotics. mdpi.com It involves microorganisms, such as bacteria and fungi, that can alter the structure of antibiotics, rendering them inactive. mdpi.com While aminoglycosides are generally considered non-biodegradable, specific environmental bacteria have been identified that can effectively degrade kanamycin. acs.org

The primary mechanism of biodegradation is enzymatic action. mdpi.comnih.gov Environmental bacteria have evolved specific enzymes that can target and inactivate antibiotics. For kanamycin, a key pathway is deglycosylation, which involves the removal of a sugar moiety from the molecule. acs.org

A novel periplasmic dehydrogenase complex, named AquKGD , was identified in an environmental bacterium. acs.org This complex, composed of a dehydrogenase subunit (AquKGDα) and a small subunit (AquKGDγ), initiates the degradation of kanamycin through the deglycosylation of its 4'-amino sugar. acs.org The immobilized AquKGD enzyme has demonstrated high efficiency, achieving complete removal of kanamycin from manufacturing wastewater. acs.org

Another enzyme, Kanamycin B dioxygenase (KanJ) , is involved in the biosynthesis of kanamycin A from kanamycin B. nih.gov This enzyme, a nonheme iron, Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzes an oxidative deamination reaction, converting the C2' position of the kanamycin molecule into a keto group. nih.gov While its natural role is in biosynthesis, this type of enzymatic reaction represents a potential pathway for biodegradation.

Table 3: Enzymes Involved in Kanamycin Degradation

EnzymeSourceMechanism of ActionCitation
AquKGD Environmental bacteriumInitiates deglycosylation of the 4'-amino sugar. acs.org
Kanamycin B dioxygenase (KanJ) Streptomyces kanamyceticusPerforms oxidative deamination at the C2' position. nih.gov

Biodegradation

Role of Soil Organic Matter and Temperature in Degradation Rates

The persistence of kanamycin in terrestrial environments is significantly influenced by soil composition and ambient temperature. Research indicates that both soil organic matter and temperature are critical factors in determining the rate at which this antibiotic degrades.

Higher organic matter and total organic carbon (TOC) content in soil have been shown to promote the degradation of kanamycin. researchgate.net In one comparative study, soil with a higher organic carbon content (1.44%) and organic matter (24.67 g kg⁻¹) demonstrated greater degradation of kanamycin A than soil with lower levels (1.03% OC and 14.13 g kg⁻¹ OM). researchgate.net This is attributed to the fact that higher organic matter can foster greater microbial activity, which is a key driver of antibiotic degradation. researchgate.net

Temperature also plays a direct role in the degradation process. Studies have consistently found that higher temperatures accelerate the breakdown of antibiotics in soil. researchgate.net For instance, the degradation half-lives of various antibiotics were observed to decrease as the temperature increased from 1.8°C to 23.0°C and 31.2°C. researchgate.net This relationship is also evident in controlled composting processes, where factors like temperature and TOC are known to affect the removal of veterinary antibiotics. nih.gov

Interactive Table: Factors Influencing Kanamycin Degradation in Soil This table summarizes the key environmental factors and their observed effects on the degradation rate of kanamycin.

FactorObservationImpact on DegradationSource
Soil Organic Matter Soil with higher organic matter content showed greater kanamycin A degradation.Promotes degradation, likely by supporting higher microbial activity. researchgate.net
Temperature Degradation was greater at higher temperatures (e.g., 23.0°C and 31.2°C) compared to lower temperatures (e.g., 1.8°C).Accelerates degradation; half-life decreases with increasing temperature. researchgate.net
Degradation Products and Ecotoxicity

During hydrothermal treatment, five distinct transformation products of kanamycin were identified. nih.govresearchgate.net A critical finding from this research was that these degradation products exhibited lower antibacterial activity than the parent kanamycin molecule. nih.govresearchgate.net Similarly, enzymatic degradation has been shown to yield less harmful products. nih.govacs.org Ecotoxicity and cytotoxicity tests on the products resulting from enzymatic degradation by the AquKGD complex confirmed that they are less harmful than kanamycin itself. nih.govacs.org

This reduction in biological activity is a positive outcome of degradation, as it mitigates the risk of promoting antimicrobial resistance in the environment. However, under conditions of intense heat leading to decomposition, kanamycin can emit toxic fumes of nitroxides. nih.gov

Interactive Table: Ecotoxicity of Kanamycin Degradation Products This table outlines the ecotoxicity of products formed from different kanamycin degradation methods.

Degradation MethodDegradation ProductsEcotoxicity/ActivitySource
Hydrothermal Treatment Five identified transformation products.Lower antibacterial activity than kanamycin. nih.govresearchgate.net
Enzymatic Inactivation (AquKGD) Deglycosylated forms of kanamycin.Less harmful; reduced ecotoxicity and cytotoxicity. nih.govacs.org
Thermal Decomposition Unspecified products.Emits toxic fumes of nitroxides when heated to decomposition. nih.gov

Strategies for Environmental Remediation

Given the persistence of kanamycin and the risks associated with antibiotic pollution, effective remediation strategies are essential. Research has focused on methods that can inactivate or completely degrade the antibiotic, with enzymatic and hydrothermal treatments showing significant promise. nih.govnih.gov

Enzymatic Inactivation Systems

Bioremediation using enzyme-based systems presents a highly specific and promising approach to neutralize kanamycin in the environment. nih.gov Several enzymes capable of modifying and inactivating kanamycin have been identified. These enzymes, including acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the antibiotic's structure, which prevents it from interacting with bacterial ribosomes. sigmaaldrich.com

Specific examples of enzymatic systems include:

Deglycosylation: A novel periplasmic dehydrogenase complex, named AquKGD, has been discovered that initiates the degradation of kanamycin through deglycosylation of its 4'-amino sugar. nih.govacs.org This system has proven effective in completely eliminating kanamycin from manufacturing waste, and the process yields less harmful byproducts. nih.govacs.org

Phosphorylation: Enzymes sourced from Pseudomonas aeruginosa have been shown to inactivate kanamycin by phosphorylating the C-3' hydroxyl group of its 6-amino-6-deoxy-d-glucose (B1227772) moiety, resulting in the formation of kanamycin-3′-phosphate. nih.gov This inactivation requires the presence of adenosine (B11128) triphosphate. nih.gov

Nucleotidylation: The enzyme 4′-O-Nucleotidyltransferase [ANT(4′)] is active against a wide range of aminoglycoside antibiotics, including kanamycin. It catalyzes the transfer of an adenylyl group from adenosine 5′-triphosphate (ATP) to the 4'-hydroxyl group of kanamycin, rendering it inactive. frontiersin.org

Interactive Table: Enzymatic Systems for Kanamycin Inactivation This table details various enzymes, their mechanisms, and their sources for the inactivation of kanamycin.

Enzyme SystemMechanism of InactivationSource/TypeSource
AquKGD Dehydrogenase Complex Deglycosylation (removal of 4'-amino sugar).Environmental bacterium. nih.govacs.org
Kanamycin-inactivating enzyme Phosphorylation (addition of a phosphate (B84403) group).Pseudomonas aeruginosa. nih.gov
4′-O-Nucleotidyltransferase [ANT(4′)] Nucleotidylation (transfer of an adenylyl group from ATP).Bacterial resistance enzyme. frontiersin.org
Aminoglycoside-modifying enzymes Acetylation, Phosphorylation, Nucleotidylation.General class of bacterial enzymes. sigmaaldrich.com

Hydrothermal Treatment

Hydrothermal treatment at subcritical temperatures has emerged as an effective method for removing high concentrations of kanamycin, particularly from industrial wastewater. nih.govresearchgate.net Kanamycin is relatively difficult to break down at temperatures below 100°C, but its degradation is significantly accelerated at higher temperatures. nih.govresearchgate.net

Research has demonstrated that temperature is a critical parameter in this process. Increasing the hydrothermal treatment temperature from 100°C to 180°C resulted in an 87.17-fold reduction in the degradation half-life of kanamycin. nih.govresearchgate.net The primary mechanisms involved are hydrolysis, which accounts for 75-98% of the degradation, along with some oxidation. nih.gov This process has been successfully applied to actual kanamycin production wastewater, achieving a 97.9% removal of the antibiotic's antibacterial activity. nih.govresearchgate.net

Interactive Table: Effect of Temperature on Kanamycin Degradation via Hydrothermal Treatment This table shows the significant impact of increasing temperature on the degradation half-life of kanamycin.

Treatment TemperatureEffect on Degradation Half-Life (t₁/₂)Primary MechanismSource
100°C to 180°C Shortened by a factor of 87.17 as temperature increased.Hydrolysis (75-98%) and Oxidation. nih.govresearchgate.net

Advanced Analytical Methodologies for Kanamycin Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. researchgate.net For Kanamycin (B1662678), which lacks a significant UV-absorbing chromophore, direct detection can be challenging, often necessitating derivatization or specialized detectors. researchgate.netthermofisher.com High-performance liquid chromatography (HPLC) and, to a lesser extent, gas chromatography (GC) are the primary chromatographic methods used for Kanamycin analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of Kanamycin in various matrices. nih.govnih.gov It offers excellent separation efficiency, rapid analysis, and user-friendly operation. researchgate.net The separation in HPLC is based on the distribution of the analyte between a stationary phase (the column) and a mobile phase (the solvent). nih.gov

Several detection methods can be coupled with HPLC for the quantification of Kanamycin, each with its own advantages and limitations. nih.govdocumentsdelivered.com

UV Detection: Direct UV detection of Kanamycin is difficult due to its weak UV absorption. researchgate.net However, derivatization with a UV-absorbing agent, such as phenylisocyanate (PIC) or 1-naphthyl isothiocyanate, can be employed to enhance detection. nih.govnih.gov For instance, a method using PIC derivatization allowed for detection at 240 nm. nih.gov Another approach involves borate (B1201080) complexation to enable direct UV detection at 205 nm. researchgate.net

Fluorescence Detection: Similar to UV detection, fluorescence detection often requires pre-column derivatization with a fluorescent tag to make Kanamycin detectable. researchgate.net

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is suitable for detecting non-chromophoric compounds like Kanamycin. nih.govjapsonline.com

Pulsed Electrochemical Detection (PED): PED is a sensitive and selective method for the direct analysis of electroactive compounds like aminoglycosides. thermofisher.comnih.gov High-performance anion-exchange chromatography combined with pulsed amperometric detection (HPAE-PAD) is a robust technique for analyzing Kanamycin. thermofisher.com

Detection MethodPrincipleDerivatizationCommon Wavelength/Conditions
UV Detection Measures the absorption of UV light by the analyte.Often required (e.g., PIC, 1-naphthyl isothiocyanate, borate complexation). researchgate.netnih.govnih.gov205 nm (with borate complexation), 240 nm (with PIC). researchgate.netnih.gov
Fluorescence Measures the emission of light from a fluorescent analyte.Typically required. researchgate.netVaries with the fluorescent tag used.
ELSD Measures light scattered by analyte particles after solvent evaporation.Not required. nih.govjapsonline.comN/A
PED Measures the current from the oxidation or reduction of the analyte.Not required. thermofisher.comnih.govUtilizes a specific potential waveform.

The choice of HPLC column chemistry is critical for achieving effective separation of Kanamycin from other components in a sample. nih.gov

Reversed-Phase (RP): Reversed-phase chromatography is a widely used HPLC mode. nih.gov For polar compounds like Kanamycin, ion-pairing agents are often added to the mobile phase to improve retention on the C18 stationary phase. researchgate.net For example, sodium octanesulphonate has been used as an ion-pairing agent. researchgate.net

Mixed-Mode: Mixed-mode chromatography utilizes stationary phases with more than one type of interaction, such as reversed-phase and ion-exchange. mdpi.comthermofisher.com This approach offers adjustable selectivity by modifying mobile phase parameters like ionic strength, pH, and organic solvent concentration. thermofisher.com Columns like Acclaim Mixed-Mode WCX-1 and HILIC-1 can be used for the analysis of aminoglycosides. thermofisher.comthermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like Kanamycin. nih.gov It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov The Amaze TR column, for example, can operate in both HILIC and ion-exchange modes for aminoglycoside analysis. helixchrom.com

Column ChemistryStationary Phase CharacteristicsPrinciple of SeparationTypical Mobile Phase
Reversed-Phase Non-polar (e.g., C18). researchgate.netPartitioning based on hydrophobicity. Ion-pairing agents can be used for polar analytes. researchgate.netA mixture of water and a less polar organic solvent (e.g., acetonitrile (B52724), methanol). nih.gov
Mixed-Mode Combines reversed-phase and ion-exchange functionalities. mdpi.comthermofisher.comMultiple interactions (hydrophobic, ionic) provide unique selectivity. thermofisher.comA buffered aqueous-organic mixture, where ionic strength and pH can be adjusted. thermofisher.com
HILIC Polar (e.g., silica, amide). nih.govhelixchrom.comPartitioning of polar analytes into a water-enriched layer on the stationary phase surface. nih.govHigh percentage of organic solvent with a small amount of aqueous buffer. mdpi.com

Gas Chromatography (GC)

Gas chromatography is another separation technique that has been applied to the analysis of Kanamycin. researchgate.netnih.gov However, due to the low volatility and high polarity of Kanamycin, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov A two-step derivatization process involving trimethylsilylation of the hydroxyl groups and acylation of the amino groups has been reported. nih.gov GC is often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity. nih.gov

Spectrometric Methods

Spectrometric methods, particularly mass spectrometry, are powerful tools for the identification and quantification of Kanamycin. nih.gov

Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is considered a highly reliable and confirmatory method for Kanamycin analysis due to its exceptional sensitivity and specificity. cancer.govvetdergikafkas.org This technique involves the ionization of the analyte molecules, followed by the separation of the precursor ion, its fragmentation, and the detection of the resulting product ions. cancer.gov

In a typical LC-MS/MS method for Kanamycin, electrospray ionization (ESI) in the positive mode is used. cancer.govlongdom.org The instrument is operated in multiple reaction monitoring (MRM) mode, where specific transitions from the precursor ion to product ions are monitored. For Kanamycin, a common transition monitored is from m/z 485 to m/z 163. cancer.gov This high degree of selectivity allows for accurate quantification even in complex matrices. nih.govresearchgate.net The lower limit of quantification for Kanamycin using LC-MS/MS can be as low as 100 ng/mL in serum. nih.gov

ParameterDescription
Ionization Technique Electrospray Ionization (ESI), typically in positive mode. cancer.govlongdom.org
Mass Analyzer Mode Multiple Reaction Monitoring (MRM). longdom.org
Precursor Ion (m/z) 485. cancer.gov
Product Ion (m/z) 163. cancer.gov
Lower Limit of Quantification Can reach levels as low as 100 ng/mL in serum. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the characterization of kanamycin monosulphate monohydrate. The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. When subjected to infrared radiation, molecules absorb energy at specific frequencies corresponding to these vibrations, resulting in a characteristic pattern of absorption bands.

For kanamycin, the IR spectrum reveals key functional groups present in its structure. The spectra of kanamycin free base and its monosulfate salt exhibit distinct features. tandfonline.com Notably, the presence of polyamino and polyhydroxy groups is indicated by characteristic absorption bands. tandfonline.com The broad and intense bands observed in the 1000–1200 cm⁻¹ region are typical for carbohydrates, a core component of the kanamycin structure. tandfonline.com

A comparison of the IR spectra of kanamycin alone and when stabilized with metallic nanoclusters, such as gold (AuNCs), silver (AgNCs), and copper (CuNCs), can demonstrate the interactions between the antibiotic and the nanomaterials. researchgate.net These interactions can lead to shifts in the positions and changes in the intensities of the absorption bands corresponding to the functional groups involved in the binding.

The National Institute of Standards and Technology (NIST) provides reference spectra for kanamycin sulphate, which can be used for comparison and identification purposes. nist.govnist.gov These reference spectra detail the conditions under which the data was acquired, including the instrument used, spectral range, and resolution, ensuring the reliability and reproducibility of the analysis. nist.gov

Spectrophotometric Methods

Spectrophotometric methods offer a simple, cost-effective, and often green alternative for the quantitative determination of kanamycin. tandfonline.com Since kanamycin itself lacks a strong chromophore, which would allow for direct measurement by UV-Vis spectrophotometry, these methods typically rely on chemical derivatization to produce a colored product that can be measured. tandfonline.com

Several spectrophotometric approaches have been developed for kanamycin analysis. One method involves the formation of a binary complex between kanamycin and eosin (B541160) in a citric phosphate (B84403) buffer at pH 3.5, which can be measured at a wavelength of 548 nm. tandfonline.com Another approach is based on the reaction of kanamycin with vanillin (B372448) in a borate buffer at pH 12, resulting in a colored chromogen with maximum absorbance at 404 nm. tandfonline.com The linearity of these methods has been established over specific concentration ranges, demonstrating their suitability for quantitative analysis. tandfonline.com

Another spectrophotometric technique involves the acid hydrolysis of kanamycin A, which yields 5-aminomethylfurfural. This product can then be quantitatively determined by forming a colored complex with orcinol (B57675) and ferric chloride (FeCl3). nih.gov This method has shown good correlation with microbiological assays. nih.gov

More advanced spectrophotometric methods utilize nanoparticles. For instance, a method based on the target-induced growth of gold nanoparticles (AuNPs) has been developed. rsc.org In this system, a kanamycin-specific aptamer initially blocks the surface of the AuNPs, preventing their growth. rsc.org When kanamycin is present, it binds to the aptamer, causing it to detach from the AuNPs and allowing for their growth upon the addition of hydroxylamine (B1172632) (NH₂OH) and chloroauric acid (HAuCl₄). rsc.org This growth leads to a change in color and the maximum absorption wavelength of the AuNP solution, which can be correlated to the kanamycin concentration. rsc.org This method has demonstrated high sensitivity and specificity for kanamycin detection in various samples, including honey. rsc.org

Similarly, chlortetracycline-coated silver nanoparticles have been used as a colorimetric probe for the detection of kanamycin, with low limits of detection reported. researchgate.net

Table 1: Comparison of Spectrophotometric Methods for Kanamycin Detection

MethodReagent(s)Wavelength (nm)Linear RangeLimit of Detection (LOD)
Eosin ComplexationEosin5481-5 µg/mLNot Specified
Vanillin ReactionVanillin4045-30 µg/mLNot Specified
Gold Nanoparticle GrowthKanamycin-specific aptamer, NH₂OH, HAuCl₄Not Specified20-100 nM9.21 nM rsc.org
Chlortetracycline-coated Silver NanoparticlesChlortetracycline-coated AgNPsNot SpecifiedNot Specified120-480 pM researchgate.net

Immunoassays

Immunoassays are highly specific and sensitive methods for the detection and quantification of kanamycin. These assays utilize the specific binding interaction between an antibody and an antigen (in this case, kanamycin).

A common type of immunoassay used for kanamycin detection is the enzyme-linked immunosorbent assay (ELISA). nih.govnih.gov Competitive direct ELISAs have been developed using monoclonal antibodies that are highly specific to kanamycin, showing no significant cross-reactivity with other aminoglycosides. nih.govnih.gov In this format, free kanamycin in a sample competes with kanamycin that is coated on a microtiter plate for binding to a limited amount of anti-kanamycin antibody. creative-diagnostics.comabcam.com The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP). creative-diagnostics.comabcam.com The resulting colorimetric signal is inversely proportional to the concentration of kanamycin in the sample. creative-diagnostics.comabcam.com These ELISA kits have been successfully used to detect kanamycin residues in various matrices, including animal plasma and milk, with low detection limits. nih.govcreative-diagnostics.com

Another immunoassay format is the immunochromatographic assay, also known as a lateral flow assay. nih.gov This method provides a rapid and simple screening tool for kanamycin residues. nih.gov It is based on the principle of competitive binding, often utilizing colloidal gold-conjugated antibodies. nih.gov While generally less sensitive than ELISA, these strip tests are suitable for on-site and rapid screening purposes. nih.gov

Table 2: Performance of Kanamycin Immunoassays

Assay TypeMatrixLimit of Detection (LOD)Reference
Competitive Direct ELISAPBS1.1 ng/mL nih.gov
Competitive Direct ELISAPlasma1.4 ng/mL nih.gov
Competitive Direct ELISAMilk1.0 ng/mL nih.gov
Immunochromatographic AssayPBS, Plasma, Milk6-8 ng/mL nih.gov
Competitive ELISATissue, Milk0.5 ppb abcam.com

Electrochemical and Biosensor Development

Electrochemical biosensors represent a rapidly advancing field for the detection of kanamycin, offering high sensitivity, portability, and the potential for real-time analysis. These sensors typically employ a biological recognition element, such as an aptamer, integrated with an electrochemical transducer.

Aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity, are frequently used as the recognition element in kanamycin biosensors. rsc.orgrsc.org In one design, a label-free electrochemical DNA biosensor was developed using a diblock DNA structure immobilized on graphene oxide (GO). rsc.orgrsc.org One block of the DNA, a poly-cytosine sequence, has a high affinity for GO, while the other block is the kanamycin-specific aptamer. rsc.orgrsc.org The binding of kanamycin to the aptamer induces a conformational change that alters the electrochemical signal, allowing for sensitive detection. rsc.org This type of sensor has demonstrated a wide linear range and a very low limit of detection. rsc.org

Another approach involves the use of nanomaterials to amplify the electrochemical signal. For example, a ratiometric electrochemical biosensor has been developed using planar VS₂/AuNPs nanocomposites and a CoFe₂O₄ nanozyme. acs.org The binding of kanamycin to an aptamer on the sensor surface leads to a quantifiable change in the electrochemical signal, enabling ultrasensitive detection. acs.org

Different signal transduction mechanisms can also be employed in electrochemical aptasensors. A comparison of two sensor types, one based on a probe conformation changing mode (PCCM) and the other on a target-induced signal probe shifting (TISPS) method, revealed differences in their electrochemical behavior and sensing performance. nih.gov While both were effective for detecting kanamycin in samples like tap water and milk, the TISPS method demonstrated a lower detection limit in buffer solutions. nih.gov

Sample Preparation and Extraction Techniques in Complex Matrices

Effective sample preparation is a critical step in the analysis of kanamycin, particularly in complex biological and food matrices, to remove interfering substances and concentrate the analyte. nih.govdocumentsdelivered.com

Protein Precipitation

Protein precipitation is a widely used technique for the extraction of kanamycin from biological matrices such as plasma, serum, and tissue. nih.govresearchgate.net This method involves adding a precipitating agent to the sample to denature and precipitate proteins, which can then be removed by centrifugation, leaving the smaller kanamycin molecule in the supernatant. cancer.gov

Commonly used protein precipitation reagents include:

Acetonitrile: This simple organic solvent has been shown to provide good recovery of kanamycin from human plasma. nih.gov A typical procedure involves mixing the sample with acetonitrile and allowing it to sit before centrifugation to pellet the precipitated proteins. cancer.gov

Trichloroacetic acid (TCA): TCA is an effective protein precipitant and has been used for extracting kanamycin from rat plasma and swine tissues. nih.govnih.gov

Acidified Methanol (B129727): Methanol containing a small amount of acid, such as hydrochloric acid, can also be used for deproteinization of human plasma and serum samples. nih.gov

The choice of precipitating agent and its concentration can impact the recovery of kanamycin, and optimization is often necessary for different sample types. nih.gov

Table 3: Protein Precipitation Reagents and Kanamycin Recovery

ReagentMatrixRecovery RangeReference
AcetonitrileHuman Plasma92.3% - 100.8% nih.gov
Acidified Methanol (0.13 M HCl)Human Plasma91.2% - 93.4% nih.gov
Trichloroacetic Acid (25-30%)Rat PlasmaGood recovery nih.gov
Trichloroacetic Acid (40%)Human Serum93.9% - 98.4% nih.gov
0.1 M HCl in MethanolDried Blood SpotsNot Specified nih.gov
0.1 M HClPig Feeds89.4% - 92.8% nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is another common technique used to isolate kanamycin from complex matrices. nih.govnih.gov This method relies on the differential solubility of kanamycin in two immiscible liquid phases. The sample is typically mixed with an extraction solvent in which kanamycin is more soluble than the interfering components of the matrix.

In the analysis of rat plasma, a liquid-liquid extraction step using acetonitrile has been employed following an initial incubation step. japsonline.com For the analysis of veal muscle, an extraction with a mixture of acetonitrile and water was followed by a defatting step using hexane (B92381) in a liquid-liquid extraction process. nih.gov

A more advanced LLE technique is dispersive liquid-liquid microextraction based on solidification of a floating organic droplet (DLLME-SFO). nih.gov This method uses a small amount of an extraction solvent (e.g., dodecanol) and a dispersive solvent (e.g., ethanol) to extract kanamycin from aqueous samples like wastewater. nih.gov This technique offers high enrichment factors and reduces the consumption of organic solvents. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely utilized sample preparation technique in the analysis of kanamycin and other aminoglycosides from complex matrices. nih.govnih.gov This method offers significant advantages, including the ability to concentrate trace analytes and remove interfering substances like salts and proteins, leading to cleaner extracts and improved analytical results. sci-hub.se The versatility of SPE allows for its application across various sample types, including biological fluids, food products, and environmental samples. nih.govnih.govresearchgate.net

The fundamental principle of SPE involves partitioning the analyte of interest, such as kanamycin, between a solid sorbent and a liquid mobile phase. The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For the polar and cationic nature of kanamycin, several types of SPE sorbents have been successfully employed.

Common SPE Sorbents for Kanamycin Analysis:

Weak Cation-Exchange (WCX) Sorbents: These are frequently used for kanamycin extraction. Sorbents with carboxylic acid functional groups (CBA), having a pKa of approximately 4.8, are effective. nih.govnih.gov The extraction mechanism relies on the electrostatic interaction between the negatively charged sorbent at a suitable pH and the positively charged amino groups of kanamycin. Elution is typically achieved by using a solvent that disrupts this interaction, such as a basic solution or a solvent with a high ionic strength. nih.gov

Reversed-Phase Sorbents (e.g., C18): While kanamycin is polar, reversed-phase sorbents like octadecylsilane (B103800) (C18) can be used, often in conjunction with pre-column derivatization. researchgate.net In this approach, the polarity of kanamycin is altered to enhance its retention on the nonpolar sorbent.

Molecularly Imprinted Polymers (MIPs): These are highly selective synthetic materials designed with specific recognition sites for a target analyte. nih.gov MIPs offer the advantage of providing complementary binding sites to specifically capture kanamycin, thereby reducing matrix effects and leading to very clean extracts. nih.gov Recoveries using MIP-SPE for aminoglycosides in various food matrices have been reported to be high, with minimal matrix effects. nih.gov

Anion Exchange Sorbents: In specific applications, such as the removal of interfering sulfate (B86663) ions from kanamycin sulfate samples, anion exchange SPE can be employed as a sample pretreatment step. thermofisher.com

Detailed Research Findings:

Numerous studies have detailed the development and validation of SPE methods for kanamycin determination in diverse and complex matrices.

A study focused on determining kanamycin in human serum utilized a carboxypropyl-bonded phase (CBA) weak cation-exchange cartridge. nih.gov For higher concentrations (5-40 µg/mL), a mixture of 0.2 M borate (pH 10.5) and methanol (50:50, v/v) was used for elution, achieving recoveries of approximately 90%. nih.gov For lower concentrations (0.4-5 µg/mL), a different elution solvent, 25% ammonium (B1175870) hydroxide (B78521) and methanol (30:70, v/v), was employed, resulting in recoveries of around 60%. nih.gov

Another research effort developed a method for analyzing kanamycin A residue in soil. researchgate.net This method employed a C18 SPE column for cleanup after extraction and pre-column derivatization. The calculated recoveries for this method ranged from 72.3% to 92.5%. researchgate.net

The use of molecularly imprinted polymers for SPE has also been investigated for the analysis of multiple aminoglycosides, including kanamycin, in honey, pork, and milk. nih.gov These studies reported high recoveries, ranging from 78.2% to 106%, with matrix effects below 15%, indicating very effective cleanup. nih.gov

A summary of SPE methods for aminoglycosides, including kanamycin, in bovine milk, muscle, and kidney highlighted the efficiency of a high-throughput 96-well plate format for SPE cleanup. nih.govresearchgate.net This approach demonstrated good recoveries, ranging from 71% to 104% for various aminoglycosides, with both intraday and interday precision under 15%. nih.govresearchgate.net

Table 1: SPE Methodologies for Kanamycin Analysis in Serum

Sorbent TypeMatrixElution SolventRecovery RateConcentration RangeReference
Carboxypropyl-bonded phase (CBA) weak cation-exchangeHuman Serum0.2 M borate (pH 10.5)-methanol (50:50, v/v)~90%5-40 µg/mL nih.gov
Carboxypropyl-bonded phase (CBA) weak cation-exchangeHuman SerumNH₄OH (25%, w/v)-methanol (30:70, v/v)~60%0.4-5 µg/mL nih.gov

Table 2: SPE Methodologies for Kanamycin Analysis in Environmental and Food Matrices

Sorbent TypeMatrixRecovery RateLimit of Detection (LOD)Reference
AccuBOND ODS-C18Soil72.3% - 92.5%0.006 mg/kg researchgate.net
Molecularly Imprinted Polymer (MISPE-Aminoglycoside)Honey, Pork, Milk78.2% - 106%Not Specified nih.gov
Weak Cation Exchange (WCX)Bovine Kidney, Liver, Muscle82% - 94%Not Specified nih.gov

Kanamycin in Molecular Biology and Biotechnology Applications

Use as a Selective Agent in Genetic Engineering

The capacity of kanamycin (B1662678) to halt bacterial protein synthesis renders it an invaluable tool for the selection of genetically modified organisms. creative-diagnostics.com By introducing a gene that confers resistance to kanamycin, scientists can effectively differentiate between cells that have undergone successful genetic transformation and those that have not.

Screening for Kanamycin Resistance Genes

Resistance to kanamycin is most commonly achieved through enzymatic modification of the antibiotic. creative-diagnostics.com This is frequently carried out by the enzyme aminoglycoside phosphotransferase (APH), which is encoded by genes such as nptII (neomycin phosphotransferase II). creative-diagnostics.comphytojournal.com These resistance genes are often integrated into plasmids and other vectors for genetic modification. When these vectors are successfully introduced into host organisms, the expression of the resistance gene enables the cells to survive in a kanamycin-containing environment. creative-diagnostics.com

The screening process involves culturing the potentially transformed cells on a medium supplemented with a specific concentration of kanamycin. creative-diagnostics.com Only the cells that have successfully incorporated and are actively expressing the kanamycin resistance gene will be able to proliferate and form colonies, providing a clear and effective method for identifying successful transformants. creative-diagnostics.com Various methods, including polymerase chain reaction (PCR), can be used to confirm the presence of these resistance genes. phytojournal.comcreative-diagnostics.com

Bacterial Transformation and Plasmid Selection

In bacterial transformation protocols, kanamycin is extensively used to select for bacteria that have successfully internalized a plasmid. pressbooks.pub Plasmids, which are small, circular DNA molecules, serve as common vectors for introducing foreign genes into bacteria. creative-diagnostics.com These plasmids are frequently engineered to carry a kanamycin resistance gene in addition to the gene of interest. creative-diagnostics.comreading.ac.uk

Following the transformation procedure, the bacterial population is grown on a medium containing kanamycin. pressbooks.pub Bacteria that did not take up the plasmid lack the resistance gene and are consequently killed by the antibiotic. pressbooks.pub In contrast, bacteria that have been successfully transformed with the plasmid will survive and multiply. pressbooks.pub This selection pressure effectively isolates the desired genetically modified bacteria. This strategy is a fundamental component of numerous molecular cloning procedures. creative-diagnostics.com Plasmids like the pUC vectors (e.g., pHSG298 and pHSG299) are examples of cloning vectors that utilize kanamycin resistance for selection. takarabio.com

Table 1: Common Kanamycin Resistance Genes and Their Mechanisms

Resistance Gene Encoded Enzyme Mechanism of Action
nptII (neo) Neomycin Phosphotransferase II Inactivates kanamycin through phosphorylation, preventing it from binding to the ribosome. phytojournal.comnih.gov
aph(3')-Ia Aminoglycoside 3'-phosphotransferase Adds a phosphate (B84403) group to kanamycin, rendering it ineffective. creative-diagnostics.comnih.gov
aac genes Aminoglycoside acetyltransferases Modify kanamycin by adding an acetyl group. nih.gov

Applications in Cell-Free Protein Biosynthesis Systems

Cell-free protein biosynthesis systems are in vitro tools that enable protein synthesis without the need for living cells. youtube.comneb.com These systems are advantageous for numerous applications, including the production of toxic proteins and protein engineering. youtube.com While the inclusion of an antibiotic in such a system may seem counterproductive, kanamycin can be utilized to maintain the purity of the protein synthesis reaction.

In some cases, cell extracts used in these systems can be contaminated with residual bacteria. The addition of kanamycin to the reaction mix prevents the growth of these contaminating bacteria. This is crucial because bacterial contaminants can interfere with the synthesis of the target protein by consuming resources or by producing proteases that could degrade the desired protein product. This ensures that the protein synthesized is solely the product of the provided DNA template and the components of the cell-free system.

Studies on Ribosome Function and Translational Control

The specific interaction of kanamycin with the bacterial ribosome has established it as an essential tool for investigating the complex processes of protein synthesis and its regulation. nih.gov

Investigation of Ribosome-Targeting Antibiotics

Kanamycin exerts its antibiotic effect by binding to the 30S ribosomal subunit in bacteria, specifically at the A-site, which is critical for decoding mRNA. creative-diagnostics.comcreative-diagnostics.com This binding interferes with the movement of the ribosome along the mRNA and leads to errors in the reading of the genetic code, ultimately inhibiting protein synthesis. creative-diagnostics.comcreative-diagnostics.com

By studying the precise binding site and the resulting conformational changes induced by kanamycin, researchers have gained profound insights into the structure and function of the ribosome. news-medical.netembopress.org This knowledge has been instrumental in elucidating the mechanisms of other ribosome-targeting antibiotics and in the design of new antibacterial drugs. nih.gov Structural studies of kanamycin bound to the 30S ribosomal subunit have provided a detailed molecular picture of its inhibitory action.

Research on Nonsense Mutation Readthrough

Nonsense mutations are genetic errors that create a premature stop codon in an mRNA sequence, resulting in the production of a truncated and usually non-functional protein. nih.gov It has been observed that certain aminoglycosides, including kanamycin and its derivatives like amikacin (B45834), can promote the "readthrough" of these premature stop codons. mdpi.com

This phenomenon arises because the binding of kanamycin to the ribosomal A-site can reduce the accuracy of translation, causing the ribosome to occasionally misinterpret the stop codon and insert an amino acid, thereby allowing the continuation of protein synthesis. splisense.com While this is generally a detrimental effect for the cell, it is being investigated as a potential therapeutic approach for genetic diseases caused by nonsense mutations, such as certain forms of cystic fibrosis and Duchenne muscular dystrophy. nih.govnih.gov Kanamycin and its analogs are used as chemical tools in this research to understand the mechanisms of translational fidelity and to explore the possibility of suppressing pathological premature translation termination. nih.govmdpi.com

Table 2: Key Applications of Kanamycin in Molecular Biology

Application Area Specific Use Underlying Principle
Genetic Engineering Selection of transformed cells. Inhibition of protein synthesis in cells lacking the resistance gene. creative-diagnostics.compressbooks.pub
Cell-Free Systems Prevention of bacterial contamination. Inhibition of protein synthesis in any contaminating bacteria. neb.com
Ribosome Research A tool to study ribosome structure and function. Binds specifically to the 30S ribosomal A-site. creative-diagnostics.comcreative-diagnostics.com
Translational Control Induction of readthrough of nonsense mutations. Decreases the accuracy of translation upon binding to the ribosome. mdpi.comsplisense.com

Compound Names Mentioned in this Article:

Kanamycin monosulphate monohydrate

Neomycin

Amikacin

Gentamicin (B1671437)

Paromomycin

Tobramycin (B1681333)

Chloramphenicol

Development of Standard Reference Materials

The establishment of standard reference materials for kanamycin is crucial for ensuring the quality and consistency of this antibiotic in pharmaceutical formulations and research applications. These reference standards serve as the benchmark against which the potency, purity, and identity of kanamycin samples are measured.

The first International Standard for Kanamycin was established in 1986 by the WHO Expert Committee on Biological Standardization. edqm.eu The bulk material for this standard consisted of 50 grams of a single batch of crystalline this compound. edqm.eu To prepare the standard, this material was dissolved in double glass-distilled water, filtered, and distributed into non-actinic neutral glass ampoules. edqm.eu The solution was then freeze-dried, and the ampoules were sealed. edqm.eu

A collaborative international study involving 10 laboratories was conducted to calibrate this standard against the 1st International Reference Preparation for Kanamycin. edqm.eu A total of 59 individual assays were performed by nine laboratories using plate diffusion methods with B. subtilis, B. pumilus, and S. aureus as test organisms, while one laboratory used a turbidimetric method. edqm.eu Based on this study, the potency was officially assigned as 10,345 International Units (IU) per ampoule. edqm.eu This primary standard is intended exclusively for the establishment of national or regional secondary standards. edqm.eu

Today, various pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), provide well-characterized kanamycin reference standards. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com These are often available as Kanamycin Sulfate (B86663) or Kanamycin monosulphate and are qualified as Certified Reference Materials (CRMs), produced and certified under ISO 17034 and ISO/IEC 17025. scientificlabs.co.uksigmaaldrich.com These standards are essential for a range of analytical applications, including pharmaceutical release testing, method development, and quality control. scientificlabs.co.uksigmaaldrich.com

The characterization of these reference standards involves a comprehensive set of tests to ensure their identity, purity, and potency. uspbpep.com Key tests include:

Chromatographic Purity: Techniques like thin-layer chromatography are used to detect and quantify impurities. uspbpep.com Kanamycin is a complex of related compounds, primarily kanamycin A, with minor components like kanamycin B and C. nih.govnih.gov The chromatographic purity test ensures that the proportion of these components and any other impurities are within acceptable limits.

Identity Tests: A combination of tests is used to confirm the identity of the substance. For instance, a colorimetric test with ninhydrin (B49086) produces a deep purple color, and the retention time in a chromatographic assay should match that of the standard preparation. uspbpep.com

Loss on Drying: This test determines the water content, with a typical limit of not more than 4.0%. uspbpep.com The first international standard had a residual moisture content of less than 0.2% w/w. edqm.eu

pH: The pH of a 1 in 100 solution is typically required to be between 6.5 and 8.5. uspbpep.com

Below is a table summarizing the key properties and characterization of Kanamycin reference materials.

PropertySpecification/FindingReference
International Standard Potency10345 International Units per ampoule edqm.eu
Molecular Formula (Kanamycin)C18H36N4O11 pharmaffiliates.com
Molecular Formula (Sulfate Salt)C18H36N4O11 · H2SO4 sigmaaldrich.com
pH (1 in 100 solution)6.5 - 8.5 uspbpep.com
Loss on DryingNot more than 4.0% uspbpep.com
Residue on IgnitionNot more than 1.0% uspbpep.com
Primary UseCalibration of secondary standards, quality control assays edqm.euscientificlabs.co.uk
CertificationISO 17034 and ISO/IEC 17025 for Certified Reference Materials scientificlabs.co.uksigmaaldrich.com

Future Directions in Kanamycin Research

Elucidating Unresolved Biosynthetic Pathways

While significant strides have been made in understanding the biosynthesis of kanamycin (B1662678), several aspects of its complex pathway remain to be fully elucidated. The kanamycin biosynthetic gene cluster in S. kanamyceticus contains numerous open reading frames (ORFs), with the functions of some still only predicted through homology to other aminoglycoside pathways. nih.govresearchgate.net Early proposals suggested a linear progression, but more recent research has uncovered unexpected parallel pathways, adding layers of complexity to the biosynthetic network. researchgate.netelsevierpure.comkorea.ac.kr

A pivotal discovery was the revelation of two distinct routes for kanamycin biosynthesis, stemming from the substrate promiscuity of a key glycosyltransferase. researchgate.netelsevierpure.com This enzyme can utilize different sugar donors, leading to the formation of parallel streams of intermediates that are subsequently modified to yield the final kanamycin variants. researchgate.net

One of the most significant recent clarifications in the pathway is the conversion of kanamycin B to kanamycin A. It was once thought these were products of parallel pathways. However, in vivo studies have demonstrated that kanamycin A is derived from kanamycin B through a two-step enzymatic process. nih.gov This conversion is catalyzed by the sequential actions of KanJ, an α-ketoglutarate-dependent non-heme iron dioxygenase, and KanK, an NADPH-dependent reductase. nih.govnih.govnih.gov KanJ first catalyzes the oxidative deamination of kanamycin B to form 2'-oxokanamycin, which is then reduced by KanK to produce kanamycin A. nih.govnih.gov Disrupting the kanJ gene in S. kanamyceticus leads to the accumulation of kanamycin B, confirming this linear relationship in the final steps of the pathway. nih.gov

Despite this progress, questions remain about the precise sequence and regulation of earlier steps. For instance, the exact substrates and catalytic mechanisms of some enzymes responsible for amination and other modifications are still under investigation. researchgate.net Future research will likely focus on the heterologous expression of uncharacterized genes and the in vitro characterization of their protein products to fully map out the intricate web of reactions that lead to the production of the kanamycin complex. researchgate.netelsevierpure.com A comprehensive understanding of the entire biosynthetic pathway is not only of fundamental scientific interest but also crucial for the rational design of engineered microorganisms capable of producing novel and more potent aminoglycoside antibiotics. korea.ac.krpnas.orgnih.gov

Novel Approaches for Combating Resistance

The clinical utility of kanamycin has been significantly hampered by the global spread of bacterial resistance. Microorganisms have evolved sophisticated mechanisms to inactivate aminoglycosides, primarily through enzymatic modification. These resistance determinants are often located on mobile genetic elements, facilitating their rapid dissemination among bacterial populations. Therefore, a critical area of future research is the development of innovative strategies to overcome or circumvent these resistance mechanisms.

One promising approach is the development of Aminoglycoside Modifying Enzyme (AME) inhibitors . These molecules would be co-administered with kanamycin to protect it from inactivation. By blocking the active site of AMEs, these inhibitors would restore the susceptibility of resistant strains to the antibiotic. Extensive research is ongoing to identify and synthesize potent and specific inhibitors for the various classes of AMEs.

Another avenue of investigation involves the rational design of novel kanamycin derivatives that are refractory to AME activity. By modifying the chemical structure of kanamycin at the sites targeted by these enzymes, it is possible to create new analogs that retain antibacterial activity but are no longer recognized as substrates by AMEs. This approach requires a detailed understanding of the structure-activity relationships of both the antibiotic and the resistance enzymes.

Furthermore, there is growing interest in combination therapies where kanamycin is used in conjunction with other classes of antibiotics or with non-antibiotic adjuvants. These combinations can exhibit synergistic effects, where the combined antibacterial activity is greater than the sum of the individual components. For example, agents that increase the permeability of the bacterial cell envelope could enhance the uptake of kanamycin, thereby increasing its efficacy.

Finally, the exploration of alternative delivery systems , such as nanoparticle-based carriers, represents a novel strategy to enhance the effectiveness of kanamycin. Encapsulating the antibiotic in nanoparticles could protect it from premature degradation, improve its pharmacokinetic profile, and facilitate its targeted delivery to the site of infection. Research has shown that kanamycin-conjugated gold nanoparticles exhibit a dose-dependent increase in antibacterial activity compared to the free drug. wikipedia.org

StrategyMechanism of ActionResearch Focus
AME Inhibitors Block the active sites of aminoglycoside modifying enzymes, preventing the inactivation of kanamycin.Identification and synthesis of potent and specific inhibitors for various AME classes.
Novel Kanamycin Derivatives Structural modifications to the kanamycin molecule to prevent recognition and modification by AMEs.Structure-activity relationship studies to design analogs that evade resistance mechanisms while retaining antibacterial potency.
Combination Therapies Synergistic effects with other antibiotics or non-antibiotic adjuvants to enhance antibacterial activity.Investigating combinations that increase bacterial cell permeability or inhibit other essential bacterial processes.
Advanced Delivery Systems Encapsulation in carriers like nanoparticles to improve stability, pharmacokinetics, and targeted delivery.Development and testing of kanamycin-loaded nanoparticles to enhance efficacy and reduce potential side effects.

Sustainable Environmental Management Strategies

The widespread use of kanamycin in medicine, agriculture, and molecular biology has led to its release into various environmental compartments, including soil and water systems. The persistence of antibiotics in the environment is a growing concern due to the potential for promoting the development and spread of antibiotic-resistant bacteria and its ecotoxicological effects on non-target organisms. Consequently, developing sustainable strategies for the environmental management of kanamycin is a critical area of future research.

One of the most promising approaches is bioremediation , which utilizes microorganisms or their enzymes to degrade or transform environmental pollutants. Researchers are actively searching for and characterizing bacterial and fungal strains capable of metabolizing kanamycin as a source of carbon and nitrogen. The identification and optimization of the enzymatic pathways responsible for kanamycin degradation could lead to the development of efficient and environmentally friendly bioremediation technologies for contaminated sites.

Advanced Oxidation Processes (AOPs) represent another powerful tool for the removal of kanamycin from water and wastewater. AOPs involve the in-situ generation of highly reactive oxygen species, such as hydroxyl radicals, which can non-selectively oxidize a wide range of organic contaminants, including persistent antibiotics like kanamycin. Techniques such as ozonation, UV/H₂O₂, and Fenton-like reactions are being investigated for their effectiveness in mineralizing kanamycin into less harmful compounds.

Furthermore, phytoremediation , the use of plants to remove pollutants from the environment, is being explored as a cost-effective and aesthetically pleasing method for managing kanamycin contamination in soil and water. This approach involves selecting plant species that can efficiently uptake and accumulate or degrade kanamycin and other aminoglycosides.

In addition to these remediation technologies, a crucial aspect of sustainable environmental management is the development and implementation of improved waste management practices in pharmaceutical manufacturing facilities, hospitals, and agricultural settings to minimize the initial release of kanamycin into the environment.

StrategyPrincipleResearch Focus
Bioremediation Utilization of microorganisms or their enzymes to degrade or detoxify kanamycin.Isolation and characterization of kanamycin-degrading microbes; identification of catabolic pathways and enzymes.
Advanced Oxidation Processes (AOPs) Generation of highly reactive oxygen species to chemically oxidize and mineralize kanamycin.Optimization of AOP parameters (e.g., pH, catalyst dose) for efficient kanamycin removal from water.
Phytoremediation Use of plants to uptake, accumulate, and/or degrade kanamycin from soil and water.Screening and selection of hyper-accumulating or metabolizing plant species; understanding plant uptake mechanisms.
Improved Waste Management Minimizing the release of kanamycin at its sources.Development of effective and affordable wastewater treatment protocols for pharmaceutical and healthcare industries.

Advanced Analytical Techniques for Comprehensive Monitoring

Accurate and sensitive detection of kanamycin in various matrices, including clinical samples, food products, and environmental media, is essential for therapeutic drug monitoring, ensuring food safety, and assessing environmental contamination. While traditional analytical methods like microbiological assays and high-performance liquid chromatography (HPLC) have been widely used, future research is focused on developing more advanced, rapid, and high-throughput analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of kanamycin and its derivatives. Its high sensitivity and selectivity allow for the detection of trace levels of the antibiotic in complex matrices with minimal sample preparation. Future developments in this area will likely focus on miniaturization, increased automation, and the development of multi-residue methods capable of simultaneously detecting a wide range of aminoglycosides.

Biosensors offer a promising alternative to conventional analytical methods, providing rapid, portable, and cost-effective detection of kanamycin. These devices typically consist of a biological recognition element, such as an antibody, aptamer, or enzyme, coupled to a transducer that converts the binding event into a measurable signal (e.g., optical, electrochemical, or piezoelectric). Research is actively being pursued to develop highly specific and sensitive biosensors for on-site and real-time monitoring of kanamycin.

Capillary Electrophoresis (CE) is another powerful separation technique that offers high resolution, short analysis times, and low consumption of reagents and samples. The coupling of CE with sensitive detection methods, such as mass spectrometry or laser-induced fluorescence, is being explored for the comprehensive analysis of kanamycin and related compounds.

The development of these advanced analytical techniques will not only improve our ability to monitor kanamycin levels for various applications but also provide valuable tools for pharmacokinetic studies, metabolism research, and environmental fate investigations.

Analytical TechniquePrincipleAdvantagesFuture Research Directions
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.High sensitivity, high selectivity, suitable for complex matrices.Miniaturization, automation, development of multi-residue methods.
Biosensors A biological recognition element combined with a transducer to produce a measurable signal upon binding to kanamycin.Rapid, portable, cost-effective, potential for real-time monitoring.Development of novel recognition elements (e.g., aptamers), improving sensitivity and specificity.
Capillary Electrophoresis (CE) Separation of analytes in a capillary tube based on their electrophoretic mobility.High resolution, short analysis time, low sample and reagent consumption.Coupling with advanced detectors (MS, LIF), method development for complex samples.

Exploration of New Biological Activities of Kanamycin Derivatives

While kanamycin is primarily known for its antibacterial properties, which stem from its ability to bind to the bacterial ribosome and inhibit protein synthesis, wikipedia.org ongoing research is exploring the potential for its derivatives to exhibit other biological activities. The unique chemical scaffold of kanamycin provides a versatile platform for the synthesis of novel compounds with diverse therapeutic applications.

One area of active investigation is the development of kanamycin derivatives with antiviral activity . By modifying the structure of kanamycin, researchers are aiming to create compounds that can interfere with viral replication processes, such as viral entry, transcription, or assembly.

Another exciting frontier is the exploration of kanamycin analogs as anticancer agents . Some studies have suggested that certain aminoglycoside derivatives can induce apoptosis (programmed cell death) in cancer cells or interfere with the synthesis of proteins that are essential for tumor growth and survival.

Furthermore, the potential of kanamycin derivatives as modulators of RNA function is gaining attention. The ability of aminoglycosides to bind to specific RNA structures, including ribosomal RNA, can be harnessed to target other pathogenic RNAs, such as those involved in genetic diseases or viral infections.

The synthesis and screening of libraries of novel kanamycin derivatives will be a key research focus in the coming years. This exploration, combined with a deeper understanding of the interactions between small molecules and biological macromolecules, could unlock new therapeutic opportunities for this versatile class of compounds, extending their utility far beyond their traditional role as antibiotics.

Q & A

Basic Research Questions

Q. How is the absolute configuration of Kanamycin monosulphate monohydrate determined to predict its biological activity?

  • Methodology : X-ray crystallography is the gold standard for determining atomic-level structural details. Single-crystal diffractometry (Fig. 3 in Puius et al.) resolves the arrangement of sugar rings, sulfate groups, and water molecules, enabling correlations between structure and antibacterial activity .

Q. What experimental protocols validate this compound as a selection marker in bacterial transformation?

  • Methodology : Use concentrations of 50–100 µg/mL in agar plates to select for prokaryotic ribosomes or plant NPT II (APH3) gene expression. Validate via colony PCR or fluorescence markers to confirm successful transformation .

Q. How do researchers ensure purity and identity of this compound in pharmaceutical-grade preparations?

  • Methodology :

  • Chromatography : HPLC with precolumn derivivatization (e.g., using ortho-phthalaldehyde) to separate kanamycin from impurities .
  • Spectroscopy : Measure optical rotation ([α]²⁰D = +112° to +123°) and compare to reference standards .
  • Chemical tests : Anthrone reaction (blue-purple color) confirms carbohydrate components .

Q. What are the solubility and stability parameters for this compound in cell culture media?

  • Methodology : Dissolve in water (pH 6.5–8.5) at 1% w/v. Filter-sterilize (0.22 µm) and store at 4°C for short-term use. For long-term stability, lyophilize and store at -20°C, avoiding repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do researchers resolve contradictions in minimum inhibitory concentration (MIC) data across bacterial strains?

  • Methodology :

  • Dose-response assays : Test kanamycin across logarithmic concentrations (e.g., 0.1–100 µg/mL) in broth microdilution plates.
  • Statistical analysis : Apply ANOVA and post-hoc tests (e.g., Duncan’s Multiple Range Test) to identify significant differences in MIC values (p < 0.05) .
  • Strain-specific controls : Include reference strains (e.g., E. coli ATCC 25922) to normalize inter-lab variability .

Q. What experimental design optimizes plasmid stability in recombinant protein expression systems using kanamycin?

  • Methodology :

  • Factorial design : Vary inducer (e.g., IPTG) and antibiotic concentrations to identify optimal conditions (e.g., 0.1 mM IPTG + 0 µg/mL kanamycin yields 247.3 mg/L target protein).
  • Plasmid segregation analysis : Use qPCR or fluorescent reporters to monitor plasmid loss under reduced antibiotic pressure .

Q. How does the sulfate-to-monohydrate ratio impact Kanamycin’s crystallization and bioactivity?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Quantify water content (monohydrate = ~3.5% weight loss at 100–150°C).
  • Bioassays : Compare MIC values of monosulfate monohydrate vs. bisulfate forms against Mycoplasma spp. to assess sulfate-dependent efficacy .

Q. What in vitro models assess Kanamycin’s transplacental transfer and fetal toxicity?

  • Methodology :

  • Placental perfusion assays : Measure maternal-to-fetal transfer rates in ex vivo models (e.g., guinea pigs).
  • Ototoxicity screening : Expose cochlear organoids to kanamycin (200 mg/kg/day) and quantify hair cell loss via immunofluorescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.